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Chlorotoxin(linear)

Cat. No.: B1574861
M. Wt: 4004.76
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Description

Historical Context of Scorpion Venom Peptide Discovery in Biomedical Science

For centuries, animal venoms have been recognized for their potent biological effects. nih.gov However, it was not until the advancement of biochemical techniques in the 20th century that scientists began to systematically isolate and characterize the individual components of these complex mixtures. cjnmcpu.com Scorpion venoms, in particular, proved to be a rich source of bioactive peptides and proteins, many of which are neurotoxins that target ion channels with high specificity. mdpi.commdpi.com This inherent specificity made them invaluable tools for studying the physiology of these channels. mdpi.com The discovery of peptides like bradykinin-potentiating peptides from snake venom, which led to the development of ACE inhibitors for hypertension, highlighted the therapeutic potential lying within these natural libraries of molecules. nih.gov This set the stage for the exploration of other venom components, including those from scorpions, for their potential applications in medicine. cjnmcpu.com

Isolation and Initial Characterization of Chlorotoxin (B612392) from Leiurus quinquestriatus Venom

In 1993, a team of researchers isolated a novel peptide from the venom of the deathstalker scorpion, Leiurus quinquestriatus. physiology.orgnih.gov This peptide, named Chlorotoxin, was identified based on its ability to block small-conductance chloride channels in epithelial cells. physiology.orgnih.govresearchgate.net Initial characterization revealed it to be a small, 36-amino acid peptide with a molecular weight of approximately 4,070 Daltons. physiology.orgresearchgate.net Structurally, it is stabilized by four disulfide bonds, which create a compact and stable conformation. mdpi.comfrontiersin.org The primary amino acid sequence of Chlorotoxin showed significant homology to a class of insectotoxins, suggesting a shared evolutionary origin. physiology.orgresearchgate.net

Table 1: Physicochemical Properties of Chlorotoxin

Property Value
Amino Acid Residues 36 wikipedia.orgmedchemexpress.com
Molecular Formula C158H249N53O47S11 wikipedia.org
Molecular Weight (Da) ~4070 physiology.orgresearchgate.net
Monoisotopic Mass (Da) 3992.5651252 nih.gov
Structure Contains an α-helix and a three-stranded antiparallel β-sheet frontiersin.org
Disulfide Bonds 4 mdpi.comfrontiersin.org
Source Venom of Leiurus quinquestriatus (deathstalker scorpion) wikipedia.orgmedchemexpress.com

Evolution of Research Focus on Chlorotoxin: From Pharmacological Tool to Targeted Ligand

Initially, Chlorotoxin was primarily used as a pharmacological tool to investigate the function of chloride channels. medchemexpress.comnih.gov Its ability to specifically block these channels made it a valuable probe for their characterization. mdpi.comnih.gov A pivotal shift in the research focus occurred with the discovery that Chlorotoxin preferentially binds to glioma cells (a type of brain tumor) compared to healthy brain cells. wikipedia.orgnih.govresearchgate.net This finding was a turning point, transforming Chlorotoxin from a general research tool into a potential targeting ligand for cancer. mdpi.comnih.gov

Subsequent research revealed that Chlorotoxin's binding was not limited to just chloride channels. Studies identified other binding partners on the surface of cancer cells, including matrix metalloproteinase-2 (MMP-2), a key enzyme involved in tumor invasion and metastasis, and annexin (B1180172) A2. uq.edu.aunih.govnih.govresearchgate.net This multi-receptor binding profile further solidified its potential as a cancer-targeting agent. The focus of research then expanded to harnessing this targeting ability for diagnostic and therapeutic purposes, leading to the development of Chlorotoxin-based imaging agents and drug delivery systems. nih.govcapes.gov.br

Significance of Chlorotoxin in Modern Biomedical Research and Peptide Therapeutics

Today, Chlorotoxin holds considerable significance in biomedical research, particularly in the field of oncology. nih.gov Its ability to selectively target a wide range of tumors of neuroectodermal origin, including gliomas, melanomas, and neuroblastomas, makes it a highly attractive candidate for targeted therapies. frontiersin.orgnih.gov

One of the most promising applications of Chlorotoxin is in "tumor paint" technology. oncotarget.com By conjugating Chlorotoxin to a fluorescent dye, surgeons can visualize the margins of a tumor in real-time during surgery, allowing for more precise and complete resection. medchemexpress.comuq.edu.au Furthermore, Chlorotoxin is being explored as a vehicle to deliver therapeutic payloads, such as radioisotopes or chemotherapeutic drugs, directly to cancer cells, thereby minimizing damage to surrounding healthy tissues. capes.gov.brontosight.airesearchgate.net The development of synthetic Chlorotoxin analogues, such as TM-601, which has been investigated in clinical trials, underscores its therapeutic potential. mdpi.comontosight.ai The unique properties of Chlorotoxin continue to inspire the screening of other scorpion venoms for similar peptides, further expanding the arsenal (B13267) of potential anti-cancer agents. nih.govresearchgate.net

Table 2: Key Research Milestones and Evolving Applications of Chlorotoxin

Era Key Finding/Development Primary Application
Early 1990s Isolation and identification of Chlorotoxin from Leiurus quinquestriatus venom. physiology.orgnih.gov Pharmacological tool for studying chloride channels. medchemexpress.comnih.gov
Late 1990s - Early 2000s Discovery of preferential binding to glioma cells. wikipedia.orgnih.govresearchgate.net Investigational cancer-targeting agent. mdpi.comnih.gov
Mid 2000s - Present Identification of multiple binding targets (MMP-2, Annexin A2). uq.edu.aunih.govnih.govresearchgate.net Targeted ligand for cancer imaging ("tumor paint") and drug delivery. capes.gov.broncotarget.comontosight.airesearchgate.net
Clinical Development Synthetic analogues (e.g., TM-601) enter clinical trials. mdpi.comontosight.ai Potential therapeutic and diagnostic agent for various cancers. ontosight.ai

Properties

Molecular Formula

C₁₅₈H₂₅₆N₅₂O₄₈S₁₁

Molecular Weight

4004.76

sequence

One Letter Code: MCMPCFTTDHQMARKCDDCCGGKGRGKCYGPQCLCR-NH2

Origin of Product

United States

Structural Biology and Conformational Dynamics of Chlorotoxin

Primary Sequence Analysis and Amino Acid Composition of Chlorotoxin (B612392)

The specific sequence of amino acids in Chlorotoxin is as follows: Met-Cys-Met-Pro-Cys-Phe-Thr-Thr-Asp-His-Gln-Met-Ala-Arg-Lys-Cys-Asp-Asp-Cys-Cys-Gly-Gly-Lys-Gly-Arg-Gly-Lys-Cys-Tyr-Gly-Pro-Gln-Cys-Leu-Cys-Arg. anaspec.com

A detailed breakdown of the amino acid composition reveals the frequency of each residue within the peptide chain.

Table 1: Amino Acid Composition of Chlorotoxin

Amino Acid 3-Letter Code 1-Letter Code Frequency
Alanine (B10760859) Ala A 1
Arginine Arg R 2
Asparagine Asn N 0
Aspartic Acid Asp D 2
Cysteine Cys C 8
Glutamic Acid Glu E 0
Glutamine Gln Q 2
Glycine Gly G 4
Histidine His H 1
Isoleucine Ile I 0
Leucine Leu L 1
Lysine (B10760008) Lys K 2
Methionine Met M 2
Phenylalanine Phe F 1
Proline Pro P 1
Serine Ser S 0
Threonine Thr T 2
Tryptophan Trp W 0
Tyrosine Tyr Y 1
Valine Val V 0

| Total | | | 36 |

Secondary and Tertiary Structural Motifs of Chlorotoxin

The solution structure of Chlorotoxin, determined by 2D 1H NMR spectroscopy, reveals a well-defined architecture consisting of both alpha-helical and beta-sheet elements. nih.gov This compact fold is a hallmark of the short scorpion toxin family. nih.gov

Alpha-Helical and Beta-Sheet Conformations

The secondary structure of Chlorotoxin is characterized by a single alpha-helix packed against a small, three-stranded antiparallel beta-sheet. nih.govnih.gov The alpha-helical segment encompasses residues from approximately Ala13 to Cys20. mdpi.com The beta-sheet is formed by three separate strands: an N-terminal strand (residues 2-5), and two C-terminal strands (residues 27-29 and 32-34). mdpi.com These secondary structural elements are connected by loops and turns. uq.edu.au

Cystine-Stabilized Alpha/Beta (CSα/β) Motif Characterization

The arrangement of the alpha-helix and beta-sheet, stabilized by the network of disulfide bonds, is characteristic of the cystine-stabilized alpha/beta (CSα/β) motif. uq.edu.aumdpi.com This structural motif is common among short-chain scorpion toxins. uq.edu.au The disulfide bond configuration of Chlorotoxin shares similarities with this motif. uq.edu.au The CSα/β fold provides a rigid scaffold that is crucial for the peptide's function. mdpi.com

Conformational Flexibility and Stability Studies of Chlorotoxin

While the disulfide bonds impart significant stability, Chlorotoxin does exhibit some degree of conformational flexibility, particularly in the loop and turn regions connecting the secondary structural elements. mdpi.com Molecular dynamics simulations have identified the regions from residues 8 to 9, 12 to 13, 21 to 24, and 30 to 31 as the most flexible parts of the molecule. mdpi.com

Table 2: Compound Names Mentioned

Compound Name
Chlorotoxin
Cysteine
Tyrosine
Alanine
Arginine
Aspartic Acid
Glutamine
Glycine
Histidine
Leucine
Lysine
Methionine
Phenylalanine
Proline

Environmental Influences on Structural Integrity

The structural integrity of linear Chlorotoxin (CTX), a 36-amino acid peptide, is paramount to its stability and, in many contexts, its function. wikipedia.orgmdpi.com The compact tertiary structure, defined by an α-helix packed against a three-stranded antiparallel β-sheet, is heavily stabilized by four intramolecular disulfide bonds. nih.gove-century.us This robust architecture confers a high degree of stability to the peptide. researchgate.netnih.gov The environmental conditions, including solvent composition, pH, and the presence of enzymes, can significantly influence the peptide's conformation and persistence.

The disulfide bonds are a major component of Chlorotoxin's chemical structure and are crucial for its stability. researchgate.net Studies have shown that both the native, amidated form of Chlorotoxin and the recombinant version with a free C-terminal carboxyl group exhibit considerable stability against proteolytic enzymes in serum. researchgate.netresearchgate.net In vitro and in vivo experiments have demonstrated very limited degradation, around 10%, over a 24-hour period. researchgate.netresearchgate.net However, the complete substitution of all eight cysteine residues, which eliminates the disulfide bonds, results in a peptide that is significantly more susceptible to serum proteases. researchgate.net This highlights the critical role of the disulfide cross-links in protecting the peptide backbone from enzymatic degradation.

The process of folding and oxidation to achieve the native, biologically active conformation is sensitive to the chemical environment. In laboratory settings, the linear, reduced form of the peptide is typically oxidized in an aqueous buffer solution to form the correct disulfide bonds. A common folding buffer consists of 0.1 M Tris-HCl at a pH of 7.8, 0.2 M NaCl, and a glutathione (B108866) redox system (e.g., 5 mM reduced glutathione and 0.5 mM oxidized glutathione) to facilitate correct disulfide pairing. nih.gov For certain analogues of Chlorotoxin, modifications to this standard buffer, such as the addition of isopropanol (B130326) or dimethylsulfoxide, have been employed to improve the yield of the correctly folded peptide. uq.edu.au

Furthermore, modifications to the peptide backbone, such as cyclization, have been shown to enhance structural stability. When compared to the linear version, a cyclized form of Chlorotoxin demonstrated a 15-20% higher stability in human blood plasma over a 24-hour period. nih.gov This increased stability is attributed to the reduced conformational flexibility of the cyclic peptide. researchgate.net Temperature can also influence the binding dynamics, with studies showing that blocking the interaction of a Chlorotoxin conjugate with its target on cancer cells was unsuccessful at room temperature but was effective at 4°C, a temperature at which internalization processes are inhibited. e-century.us This suggests that environmental temperature can impact the conformational state or the dynamics of the receptor-ligand interaction.

Table 1: Stability of Chlorotoxin Variants under Different Conditions

Peptide Variant Condition Observation Reference(s)
Amidated CTX (native/synthetic) Human Serum High stability; ~10% degradation over 24h. researchgate.netresearchgate.net
Recombinant CTX (free C-terminus) Human Serum High stability; comparable to amidated form. researchgate.netresearchgate.net
Linear CTX (all Cys substituted) Human Serum Significantly increased susceptibility to proteases. researchgate.net
Linear CTX Human Blood Plasma Baseline stability. nih.gov
Cyclized CTX Human Blood Plasma 15-20% higher stability than linear CTX over 24h. nih.gov

Structural Implications for Biological Activity and Receptor Recognition

The unique three-dimensional structure of Chlorotoxin is intrinsically linked to its biological activity and its ability to recognize specific molecular targets on cell surfaces. researchgate.net The peptide's architecture features an α-helix (residues ~13-20) and two primary antiparallel β-sheets (residues ~27-29 and ~32-34), which are held together by four crucial disulfide bonds: Cys2–Cys19, Cys5–Cys28, Cys16–Cys33, and Cys20–Cys35. mdpi.comresearchgate.net This compact, disulfide-rich scaffold is a member of the CSα/β motif family and is fundamental to its interaction with cell surface receptors. researchgate.net

The primary receptor for Chlorotoxin on glioma cells has been identified as Matrix Metalloproteinase-2 (MMP-2), an enzyme overexpressed in many tumors and involved in the degradation of the extracellular matrix. e-century.usmdpi.comnih.govnih.gov Chlorotoxin selectively interacts with MMP-2 isoforms found in gliomas, but not with other MMPs like MMP-1, MMP-3, or MMP-9. e-century.us This interaction is multifaceted, leading to both the inhibition of MMP-2's enzymatic activity and a reduction in its expression on the cell surface through promoted endocytosis. wikipedia.orgmdpi.comdrugbank.com This dual action is thought to underpin Chlorotoxin's ability to reduce the invasive capacity of tumor cells. wikipedia.orgnih.gov While MMP-2 is the most substantiated target, other proteins, including the chloride channel ClC-3 and the phospholipid-binding protein Annexin (B1180172) A2, have also been implicated in forming a receptor complex for Chlorotoxin. mdpi.combiorxiv.org

Interestingly, while the rigidly defined tertiary structure is generally considered important, some of Chlorotoxin's biological activities may not strictly require it. frontiersin.org Research has shown that a reduced form of Chlorotoxin, which lacks the native secondary structure and appears unstructured in solution, can inhibit cell migration to the same extent as the wild-type, disulfide-bonded peptide. researchgate.netfrontiersin.org This suggests that a linear sequence of amino acids, or epitope, might be sufficient for certain biological functions. frontiersin.org Further investigation into this phenomenon revealed that a synthesized peptide fragment corresponding to the eight C-terminal residues of Chlorotoxin could inhibit cell migration on its own, indicating this region plays a critical role in its bioactivity. frontiersin.org Despite the loss of native structure, various analogs with substituted cysteines retain receptor binding capabilities, which is explained by the fact that all these peptides share a considerable amount of sampled conformational space. mdpi.comcreighton.edu

Table 2: Key Structural Features and Molecular Targets of Chlorotoxin

Feature Description Reference(s)
PDB ID 1CHL mdpi.comresearchgate.net
Amino Acids 36 wikipedia.org
Molecular Weight ~4070 Da mdpi.comnih.gov
Secondary Structure One α-helix (residues ~13-20) and three antiparallel β-sheets. nih.govmdpi.comfrontiersin.org
Disulfide Bonds 4 bonds: Cys2–Cys19, Cys5–Cys28, Cys16–Cys33, Cys20–Cys35. mdpi.comresearchgate.netfrontiersin.org
Primary Target Matrix Metalloproteinase-2 (MMP-2). wikipedia.orgmdpi.comnih.govascopubs.org
Other Potential Targets Chloride Channel 3 (ClC-3), Annexin A2. mdpi.commdpi.combiorxiv.org
Key Functional Region The C-terminal 8-residue fragment shows activity in inhibiting cell migration. frontiersin.org

The specific amino acid composition also contributes to Chlorotoxin's utility. It possesses a single tyrosine residue at position 29, which can be readily iodinated for use in radiolabeling studies to track its binding affinity and receptor distribution. nih.govnih.gov Additionally, lysine residues at positions 15, 23, and 27 serve as conjugation sites for other molecules, such as near-infrared fluorescent dyes, to create imaging agents. nih.gov Substituting the lysines at positions 15 and 23 with either Alanine or Arginine has been shown to control the conjugation process to yield mono-labeled peptides without loss of functional efficacy. nih.gov

Table 3: Effects of Cysteine Substitutions on Chlorotoxin

Substitution Effect on Structure Effect on Activity/Binding Reference(s)
All Cys residues with L-α-aminobutyric acid (Abu) Total loss of native secondary and tertiary structure. Retains biological activity (inhibition of cell migration). researchgate.net
Cys16–Cys33 with Abu Destabilizes the αβ motif. Retained receptor binding. mdpi.comcreighton.edu
Cys20–Cys35 with Ser Less conservation of C-terminal β-sheet. Retained receptor binding. preprints.org
Cys16–Cys33 with Ser Mitigates destabilization via H-bond formation. Retained receptor binding. mdpi.comnih.gov

Biosynthesis, Heterologous Expression, and Engineering of Chlorotoxin

Natural Occurrence and Yield Limitations from Venom

Chlorotoxin (B612392) is a natural component of scorpion venom, a complex mixture of peptides and other biomolecules. mdpi.comcjnmcpu.com However, the amount of chlorotoxin in venom is very small, making direct extraction for research or clinical use impractical and inefficient. cjnmcpu.comuq.edu.au The low yield from natural sources necessitates the development of alternative production methods to obtain sufficient quantities of the peptide. uq.edu.au

Synthetic Methodologies for Chlorotoxin Production

Chemical synthesis offers a viable alternative to extraction from venom, allowing for the production of pure chlorotoxin and its derivatives.

Solid-Phase Peptide Synthesis (SPPS) is a common method for chemically synthesizing peptides like chlorotoxin. uq.edu.au This technique involves sequentially adding amino acids to a growing peptide chain that is attached to a solid resin support. uq.edu.au While effective, the one-step SPPS synthesis of chlorotoxin, a 36-amino acid peptide with four disulfide bonds, presents significant challenges. dergipark.org.trresearchgate.net

The primary difficulties include:

Peptide Aggregation: During synthesis, especially with longer sequences, the peptide chains can aggregate, leading to inefficient coupling reactions. dergipark.org.trresearchgate.net

Deletion Products: Incomplete reactions can result in the formation of peptides missing one or more amino acids, which complicates the purification process. dergipark.org.trresearchgate.net

Disulfide Bond Formation: The correct formation of the four specific disulfide bonds is crucial for the peptide's structure and function, and achieving the native conformation can be difficult. uq.edu.auresearchgate.net

To overcome the limitations of a single, long synthesis, Native Chemical Ligation (NCL) has been employed. dergipark.org.trdergipark.org.tr NCL is a powerful technique that allows for the joining of two smaller, unprotected peptide fragments to form a larger, final peptide. wikipedia.org

In this strategy for chlorotoxin, the 36-amino acid sequence is split into two smaller, more manageable segments. dergipark.org.trresearchgate.net For example, the sequence can be divided between Lysine-15 and Cysteine-16, resulting in a 15-mer and a 21-mer peptide. dergipark.org.trresearchgate.net One peptide is synthesized with a C-terminal thioester, and the other with an N-terminal cysteine. When mixed under specific conditions, the N-terminal cysteine of one fragment reacts with the C-terminal thioester of the other, forming a native peptide bond at the ligation site. dergipark.org.trwikipedia.org

This approach offers several advantages:

Easier Purification: Synthesizing and purifying shorter peptide fragments is generally more straightforward than for the full-length peptide, reducing the presence of deletion products. dergipark.org.trresearchgate.net

Versatility: NCL is compatible with Fmoc-based SPPS, a widely used chemical strategy for peptide synthesis. dergipark.org.trdergipark.org.tr

Interactive Table: Comparison of Chlorotoxin Synthesis Methods

Feature Solid-Phase Peptide Synthesis (SPPS) Native Chemical Ligation (NCL)
Description Step-wise addition of amino acids to a solid support. uq.edu.au Joining of two smaller, purified peptide fragments. wikipedia.org
Typical Yield <1% dergipark.org.trdergipark.org.tr 5-10% researchgate.net
Key Challenge Peptide aggregation, deletion products, and correct disulfide bond formation. dergipark.org.trresearchgate.net Requires precise synthesis of peptide fragments with specific reactive groups. dergipark.org.tr
Primary Advantage Well-established and automated process. americanpeptidesociety.org Higher yield and purity of the final product. dergipark.org.trresearchgate.net

Recombinant Expression Systems for Chlorotoxin and its Derivatives

Recombinant DNA technology provides another powerful method for producing chlorotoxin, particularly for larger-scale production. uq.edu.au

Escherichia coli (E. coli) is a widely used prokaryotic host for the recombinant expression of proteins and peptides, including chlorotoxin. nih.govnih.gov The gene encoding chlorotoxin can be cloned into a plasmid vector and introduced into E. coli cells. mdpi.com To facilitate purification and sometimes to improve expression levels, the chlorotoxin sequence is often fused to a tag, such as a 6xHis-tag or a glutathione (B108866) S-transferase (GST)-tag. nih.govnih.gov

One study demonstrated that fusing both a 6xHis-tag and a GST-tag to chlorotoxin resulted in a yield of approximately 2 mg per liter of culture, which was about 10 times higher than the yield obtained with only a 6xHis-tag (150-200 µg per liter). nih.govnih.gov

However, expressing disulfide-rich peptides like chlorotoxin in the reducing environment of the E. coli cytoplasm can be problematic, as it prevents the formation of the necessary disulfide bonds. nih.gov To address this, strategies have been developed to direct the expressed protein to the periplasm, a more oxidizing environment where disulfide bond formation can occur. nih.govresearchgate.net

After expression in E. coli, the recombinant chlorotoxin, often in an unfolded or misfolded state and with any fusion tags still attached, must undergo several processing steps to obtain the final, active peptide. nih.govresearchgate.net

A typical workflow includes:

S-sulfonation: This step is often necessary to prevent aggregation and to allow for enzymatic cleavage of the fusion tag, which may be sterically hindered by incorrect disulfide bonds. nih.govresearchgate.net

Purification of the Precursor: The S-sulfonated precursor with the fusion tag is purified, often using immobilized metal-ion affinity chromatography (IMAC) if a His-tag is present. nih.govnih.gov

Tag Cleavage: An enzyme, such as enterokinase, is used to remove the fusion tag. nih.gov

Oxidative Refolding: The linear peptide is then subjected to oxidative refolding conditions to facilitate the correct formation of the four disulfide bonds. This is typically done in a refolding buffer containing a redox system, such as a mixture of reduced and oxidized glutathione, at a specific pH and temperature. uq.edu.aunih.gov For instance, one method involves diluting the peptide into a buffer containing 0.5 M L-arginine, 1.0 mM EDTA, and 2.0 mM oxidized glutathione at pH 8.5 and incubating at 4°C. nih.gov

Final Purification: The final, correctly folded chlorotoxin is purified using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC). uq.edu.aunih.gov

**Interactive Table: Recombinant Production of Chlorotoxin in *E. coli***

Step Purpose Key Reagents/Conditions
Expression Production of the chlorotoxin precursor protein. E. coli host, expression vector with fusion tag (e.g., His-tag, GST-tag). nih.govmdpi.com
S-sulfonation Prevents aggregation and allows for tag cleavage. nih.govresearchgate.net -
Initial Purification Isolation of the tagged precursor protein. Immobilized metal-ion affinity chromatography (IMAC). nih.gov
Tag Cleavage Removal of the fusion tag. Proteolytic enzymes like enterokinase. nih.gov
Oxidative Refolding Formation of correct disulfide bonds. Refolding buffer with redox agents (e.g., glutathione), controlled pH and temperature. uq.edu.aunih.gov
Final Purification Isolation of pure, active chlorotoxin. Reverse-phase high-performance liquid chromatography (RP-HPLC). uq.edu.aunih.gov

Rational Design and Peptide Engineering of Chlorotoxin Analogs

Rational design and peptide engineering are powerful strategies used to modify and enhance the properties of peptides like chlorotoxin (CTX). sigmaaldrich.com These approaches involve making specific, deliberate changes to the amino acid sequence to improve characteristics such as binding affinity, stability, and selectivity for desired targets. sigmaaldrich.comslideshare.net By leveraging knowledge of the peptide's structure-function relationship, researchers can create novel chlorotoxin analogs with optimized features for various applications. sigmaaldrich.com

Site-directed mutagenesis is a key technique in rational design that allows for the precise substitution of specific amino acids within the chlorotoxin sequence. nih.gov This method has been instrumental in re-engineering chlorotoxin to improve its properties for bioconjugation and to probe its binding interactions. researchgate.netnih.gov

A significant challenge in the functionalization of native chlorotoxin is the presence of three lysine (B10760008) residues (at positions 15, 23, and 27), which can all react during chemical conjugation, leading to a mixed population of mono-, di-, and tri-labeled products. nih.govgoogleapis.com To overcome this, researchers substituted the lysines at positions 15 and 23 with either alanine (B10760859) or arginine. researchgate.netnih.govnih.gov This modification resulted in a new chlorotoxin entity with only a single available lysine at position 27 for conjugation, allowing for the production of a homogenous, mono-labeled peptide. researchgate.netnih.gov These engineered peptides were shown to be functionally equivalent to the native form. researchgate.netnih.gov

In other studies aimed at improving target binding, a set of chlorotoxin derivatives (CTXDs) were developed with mutations designed to increase affinity for matrix metalloproteinase 2 (MMP-2). google.com For example, specific sequences were replaced to enhance the solubility of the derivative proteins while maintaining high MMP-2 affinity. google.com Early structure-function studies also employed alanine scanning, a method where individual amino acids are systematically replaced with alanine to identify residues critical for the peptide's biological activity. mdpi.com

Table 1: Examples of Site-Directed Mutagenesis in Chlorotoxin

Original Residue(s) Position(s) Substituted Residue(s) Purpose of Substitution Reference(s)
Lysine (K) 15, 23 Alanine (A) or Arginine (R) To create a single lysine at position 27 for controlled, mono-labeling bioconjugation. researchgate.netnih.govnih.gov
Phenylalanine (F), Threonine (T) 7, 8 Serine (S) To improve aqueous solubility of rationally designed derivatives. google.com
Glutamine (Q), Threonine (T) 12, 13 Glutamic acid (E), Serine (S) To improve aqueous solubility of rationally designed derivatives. google.com

Fragment-based design seeks to identify the smallest portion of a peptide that retains its desired biological activity. nih.govfrontiersin.org This approach can lead to the development of smaller, potentially more efficient molecules and enhances the understanding of structure-function relationships. nih.govjcu.edu.au Studies have shown that even without its rigid, disulfide-bonded structure, chlorotoxin can retain biological effects. frontiersin.orgfrontiersin.org The reduced, unstructured form of the peptide was found to inhibit cell migration to a similar extent as the native, folded version, suggesting that a specific linear sequence of amino acids might be responsible for this activity. frontiersin.orgfrontiersin.org

To investigate this, four linear fragments of chlorotoxin (CTX-1, -2, -3, and -4) were chemically synthesized, with the cysteine residues replaced by alanine to prevent disulfide bond formation. nih.gov While nuclear magnetic resonance (NMR) analysis confirmed the fragments were unstructured in solution, bioactivity assays revealed that only one fragment, CTX-4, which corresponds to the eight C-terminal residues of chlorotoxin, inhibited cell migration. nih.govfrontiersin.org This finding indicates that the C-terminal region of chlorotoxin plays a crucial role in its bioactivity. nih.govjcu.edu.au Another fragment, CTX-3 (containing residues 22-28), was observed to be involved in cell surface binding and internalization. frontiersin.org

Table 2: Bioactivity of Synthetic Chlorotoxin Fragments

Fragment Name Corresponding Residues Observed Bioactivity Reference(s)
CTX-1 1-11 No inhibition of cell migration. nih.gov
CTX-2 12-21 No inhibition of cell migration. nih.gov
CTX-3 22-28 Showed cell surface binding and internalization. frontiersin.org
CTX-4 29-36 Inhibited U87-MG cell migration. nih.govfrontiersin.org

Molecular grafting is a peptide engineering technique that involves transplanting a bioactive amino acid sequence onto a highly stable and structurally constrained scaffold. uq.edu.auresearchgate.net This strategy can enhance the stability and conformational rigidity of the grafted sequence, which might otherwise be prone to rapid degradation. uq.edu.ausci-hub.cat

Bioconjugation Chemistries for Functionalization

Bioconjugation is the process of chemically linking two molecules, such as a peptide and a functional moiety, to create a new entity with combined properties. googleapis.com For chlorotoxin, this typically involves attaching imaging agents or therapeutic molecules to enhance its utility. googleapis.comnih.gov

The amino acid sequence of chlorotoxin offers several sites for chemical modification. google.commdpi.com The three lysine residues (K15, K23, and K27) are common targets for conjugation. nih.govgoogle.com A widely used method involves reacting the primary amine groups on the lysine side chains with N-hydroxysuccinimide (NHS)-ester modified molecules, such as the near-infrared fluorescent dye Cy5.5. nih.govgoogleapis.com As previously noted, site-directed mutagenesis is often employed to create a single reactive lysine at position 27, ensuring the creation of a homogenous mono-labeled product instead of a mixture. researchgate.netnih.gov

In addition to lysine, chlorotoxin's single tyrosine residue at position 29 can be used for specific chemical modifications, most notably for radioiodination to produce agents like ¹³¹I-CTX. uq.edu.aumdpi.com Other bioconjugation strategies have involved linking chlorotoxin to nanoparticles, such as graphene sheets, to create novel delivery systems. taylorandfrancis.com These various chemistries allow for the functionalization of chlorotoxin, turning the peptide into a versatile tool for cancer imaging and targeted therapy. nih.govmdpi.com

Table 3: Common Bioconjugation Strategies for Chlorotoxin

Target Residue(s) Conjugation Chemistry Attached Moiety (Example) Purpose Reference(s)
Lysine (K15, K23, K27) NHS-ester reaction Cy5.5 (fluorescent dye) Intraoperative cancer visualization nih.govgoogleapis.com
Lysine (K27, after mutagenesis) NHS-ester reaction Cy5.5 (fluorescent dye) Homogenous product for imaging researchgate.netnih.gov
Tyrosine (Y29) Radioiodination Iodine-131 (¹³¹I) Radiotherapy and tumor detection uq.edu.aumdpi.com
N-terminus NHS-ester reaction Biotin Probe for receptor distribution studies mdpi.com
Multiple residues Non-covalent interaction Graphene Oxide (nanoparticle) Drug delivery vehicle taylorandfrancis.com

Table 4: Compound Names Mentioned in the Article

Compound Name
Alanine
Arginine
Biotin
Chlorotoxin (CTX)
Cy5.5
Cysteine
Glutamic acid
Graphene Oxide
Iodine-131
Lysine
Phenylalanine
Serine
Threonine

Molecular Pharmacology and Cellular Mechanisms of Chlorotoxin

Historical Perspectives on Chloride Channel Modulation by Chlorotoxin (B612392)

Initial Identification as a Chloride Channel Inhibitor

Chlorotoxin (CTX), a 36-amino acid peptide originally isolated from the venom of the scorpion Leiurus quinquestriatus, was first identified for its ability to block small-conductance chloride channels. nih.govuab.catsmartox-biotech.com This discovery was made in 1993 during investigations into the pharmacological effects of the scorpion venom on chloride channels from rat colonic epithelial cells. nih.gov The toxin was observed to potently block these channels when applied to the intracellular side. nih.gov Subsequent studies demonstrated that chlorotoxin could also inhibit chloride currents in glioma cells, leading to its initial use as a pharmacological tool for characterizing these ion channels. nih.govresearchgate.net This inhibitory action was not limited to cancerous cells, as it was also found to inhibit calcium-activated chloride currents in astrocytes from injured rat brains. uq.edu.au The name "chlorotoxin" itself originates from this initial characterization as a chloride channel inhibitor. nih.gov

Specificity Towards Small-Conductance Chloride Channels (ClC-3)

Further research into the interaction of chlorotoxin with chloride channels pointed towards a degree of specificity. While not a general blocker of all chloride channels, CTX showed a notable interaction with small-conductance chloride channels. uq.edu.aumdpi.com In the context of glioma cells, this specificity was linked to the ClC-3 chloride channel. nih.goviiarjournals.orgnih.gov It has been proposed that a glioma-specific chloride channel, which is sensitive to chlorotoxin, plays a role in the cellular shape changes necessary for migration and invasion. nih.gov The interaction with ClC-3 is not always direct; some evidence suggests that chlorotoxin's effect on ClC-3 is mediated through a larger membrane protein complex. iiarjournals.org Specifically, the binding of chlorotoxin to this complex can lead to the internalization of ClC-3, effectively removing it from the cell surface. iiarjournals.org This internalization is thought to contribute to the anti-invasive properties of the toxin on glioma cells. iiarjournals.org

Discrepancies and Ongoing Debates Regarding Direct Chloride Channel Interaction

Despite the initial findings, the direct interaction of chlorotoxin with chloride channels has been a subject of scientific debate. nih.govdrugbank.com Some studies have reported that chlorotoxin, at submicromolar concentrations, does not inhibit several types of chloride channels, including volume-regulated, Ca2+-activated, and the cystic fibrosis transmembrane conductance regulator (CFTR) channels. uq.edu.aunih.gov These findings have led to the suggestion that chlorotoxin may not be a general inhibitor of chloride channels. uq.edu.au

One prominent theory suggests that chlorotoxin does not directly bind to and block the ClC-3 channel. mdpi.comnih.gov Instead, it is proposed that the toxin binds to a cell surface protein complex that includes Matrix Metalloproteinase-2 (MMP-2). mdpi.comiiarjournals.org This binding event is then thought to trigger the internalization of the entire complex, which also contains ClC-3, into caveolar rafts. mdpi.comnih.gov This would deplete the cell surface of these channels without a direct inhibitory binding event on the channel itself. nih.gov However, other research maintains the possibility of a direct interaction, citing single-channel recording data that demonstrated a direct channel block which could not be explained by internalization. nih.gov The exact molecular mechanism of chlorotoxin's influence on chloride channel activity, therefore, remains an area of active investigation. nih.gov

Primary Molecular Targets and Receptor Interactions

Matrix Metalloproteinase-2 (MMP-2) as a Key Binding Partner

A significant breakthrough in understanding chlorotoxin's mechanism of action was the identification of Matrix Metalloproteinase-2 (MMP-2) as a principal binding partner on the surface of glioma cells. researchgate.netnih.govresearchgate.net MMP-2, a zinc-dependent enzyme, is crucial for the degradation of the extracellular matrix, a process essential for cancer cell invasion. uq.edu.au Notably, MMP-2 is significantly upregulated in gliomas and other cancers but is not typically expressed in normal brain tissue. nih.govresearchgate.net

Research has demonstrated that chlorotoxin specifically and selectively interacts with isoforms of MMP-2, while not binding to other matrix metalloproteinases like MMP-1, MMP-3, and MMP-9, which are also present in malignant gliomas. researchgate.netnih.gov This specificity suggests that the anti-invasive effects of chlorotoxin on glioma cells can be largely attributed to its interaction with MMP-2. researchgate.netnih.gov The binding of chlorotoxin to MMP-2 is not always a simple one-to-one interaction. It has been shown that MMP-2 can exist in a complex with other proteins on the cell surface, including membrane type 1-matrix metalloproteinase (MT1-MMP), tissue inhibitor of metalloproteinase-2 (TIMP-2), and αvβ3 integrin, and that chlorotoxin can interact with this entire complex. nih.govnih.gov

Mechanisms of MMP-2 Activity Inhibition by Chlorotoxin

The interaction between chlorotoxin and MMP-2 leads to the inhibition of the enzyme's activity through a dual mechanism. researchgate.netnih.gov Firstly, chlorotoxin directly inhibits the enzymatic activity of MMP-2. researchgate.netnih.gov This prevents the breakdown of the extracellular matrix, thereby reducing the ability of cancer cells to migrate and invade surrounding tissues. drugbank.com Secondly, the binding of chlorotoxin to MMP-2 on the cell surface leads to a reduction in the surface expression of the enzyme. researchgate.netnih.gov This is thought to occur through the internalization of the MMP-2 complex. mdpi.comnih.gov

However, there is some conflicting evidence regarding the direct inhibition of MMP-2 activity by chlorotoxin. While some studies have clearly demonstrated this inhibitory effect researchgate.netnih.gov, other research has found that chlorotoxin does not inhibit the activity of MMP-2 nih.gov. These discrepancies may arise from different experimental conditions or the specific forms of MMP-2 and chlorotoxin used. Despite these debates, the targeting of MMP-2 by chlorotoxin and the subsequent impact on its function are widely considered to be central to the toxin's anti-tumor effects. uab.catdrugbank.com

Role in Extracellular Matrix Remodeling and Cellular Motility

Chlorotoxin has been shown to play a role in modulating the extracellular matrix (ECM) and inhibiting cellular motility, key processes in tumor invasion and metastasis. frontiersin.orgmdpi.com Its interaction with matrix metalloproteinase-2 (MMP-2), an enzyme pivotal in the degradation of the ECM, is a central aspect of this activity. mdpi.comnih.govgoogle.com

Research indicates that Chlorotoxin can inhibit the enzymatic activity of MMP-2 and reduce its expression on the cell surface. mdpi.comgoogle.comuniprot.org By doing so, it interferes with the breakdown of the ECM, a critical step for cancer cells to invade surrounding tissues. mdpi.com The migration of glioma cells, for instance, is thought to be correlated with MMP-2 expression and activity. nih.gov Furthermore, the anti-invasive effects of Chlorotoxin on glioma cells have been attributed to its interactions with MMP-2. google.com Some studies suggest that Chlorotoxin-conjugated nanoparticles can deactivate membrane-bound MMP-2 and lead to the internalization of lipid rafts containing this enzyme, thereby enhancing the inhibition of cell invasion. nih.gov

Annexin (B1180172) A2 Binding and Its Functional Implications

Annexin A2 has been identified as a significant binding partner for Chlorotoxin on the surface of various tumor cells and proliferating vascular endothelial cells. nih.govresearchgate.netcapes.gov.brnih.govmdpi.com This interaction has several functional consequences related to tumor progression and angiogenesis. nih.govresearchgate.netcapes.gov.brnih.gov

Studies have demonstrated that the surface binding of Chlorotoxin to pancreatic cancer cells is dependent on the expression of Annexin A2. nih.govresearchgate.netcapes.gov.brnih.govuniprot.org Functionally, Annexin A2 is involved in angiogenesis by binding to tissue plasminogen activator and regulating its activity on vascular endothelial cells. nih.govresearchgate.netcapes.gov.brnih.gov Chlorotoxin has been shown to inhibit this process, which is essential for the formation of new blood vessels that supply tumors. nih.govresearchgate.netcapes.gov.br Moreover, consistent with its ability to inhibit cell surface protease activity, Chlorotoxin also impedes the migration of both human umbilical vein endothelial cells (HUVEC) and glioma cells. nih.govresearchgate.netcapes.gov.brnih.gov There is also evidence suggesting that the interaction between Chlorotoxin and Annexin A2 may play a role in the exocytosis pathway across the blood-brain barrier. d-nb.info

Emerging and Proposed Targets: Estrogen Receptor (ERα) and Neuropilin-1 (NRP1)

Recent research has expanded the list of potential molecular targets for Chlorotoxin, implicating the Estrogen Receptor Alpha (ERα) and Neuropilin-1 (NRP1) in its mechanism of action. mdpi.comresearchgate.netresearchgate.net

One study found that Chlorotoxin can directly bind to ERα, leading to a change in the secondary structure of its ligand-binding domain and subsequently inhibiting the ERα signaling pathway. researchgate.netnih.gov This interaction was shown to inhibit the proliferation, migration, and invasion of breast cancer cells through the ERα/vasodilator-stimulated phosphoprotein (VASP) signaling pathway. researchgate.netnih.gov

Neuropilin-1 (NRP1), an endocytic receptor found on tumor and endothelial cells, has also been identified as a novel target for Chlorotoxin. cpcscientific.com Interestingly, it appears that the native form of Chlorotoxin with an amidated C-terminus does not bind to NRP1. Instead, metabolism of Chlorotoxin in the tumor microenvironment to a form with a free C-terminal arginine is a prerequisite for NRP1 binding. cpcscientific.com This binding to NRP1 is suggested to enhance the uptake of Chlorotoxin-based drugs into tumors. cpcscientific.com

Cellular Uptake and Internalization Pathways

The entry of Chlorotoxin into cells is a complex process that appears to be cell-type dependent, involving different endocytic pathways. The primary mechanisms identified are clathrin-mediated endocytosis and macropinocytosis. nih.govuq.edu.augoogle.comgoogle.comnih.gov

In glioma cells, the predominant pathway for Chlorotoxin internalization is clathrin-mediated endocytosis. frontiersin.orgnih.govuq.edu.augoogle.comgoogle.comnih.govresearchgate.netnih.gov This is a receptor-mediated process that involves the formation of clathrin-coated pits at the cell membrane. nih.gov Studies using inhibitors of this pathway, such as chlorpromazine, have shown a significant effect on Chlorotoxin uptake in glioma cells, leading to an intracellular accumulation of the peptide. uq.edu.aunih.govnih.gov This receptor-mediated entry is thought to contribute to the selective and extended retention of Chlorotoxin in tumor cells. google.comgoogle.com

In contrast to glioma cells, the uptake of Chlorotoxin in normal cells, such as human dermal fibroblasts and astrocytes, appears to occur primarily through macropinocytosis. nih.govuq.edu.augoogle.comgoogle.comnih.govnih.gov This is a non-receptor-mediated process of cellular "drinking," where the cell engulfs large amounts of extracellular fluid. google.comgoogle.com The use of amiloride, an inhibitor of macropinocytosis, significantly affects Chlorotoxin uptake in these normal cells. uq.edu.aunih.govnih.gov This different entry mechanism in normal cells is followed by a more rapid release, resulting in less net uptake and retention compared to tumor cells. google.comgoogle.com

The cellular uptake of peptides like Chlorotoxin can be broadly categorized into energy-dependent (active) and energy-independent (passive) mechanisms. fortunejournals.com Endocytic pathways, including both clathrin-mediated endocytosis and macropinocytosis, are considered energy-dependent processes. uq.edu.aufortunejournals.com The finding that Chlorotoxin internalization is significantly reduced at lower temperatures (4°C) compared to physiological temperatures (37°C) strongly suggests a reliance on energy-dependent endocytic mechanisms. uq.edu.au While some cell-penetrating peptides can utilize energy-independent pathways for direct membrane translocation, the primary modes of Chlorotoxin entry into both cancer and normal cells appear to require metabolic energy. uq.edu.aunih.gov

Effects on Cellular Processes in Preclinical Models

Chlorotoxin (CTX), a 36-amino acid peptide derived from the venom of the deathstalker scorpion (Leiurus quinquestriatus), has demonstrated significant effects on key cellular processes involved in cancer progression in preclinical studies. wikipedia.orgoncotarget.com Its ability to selectively target and modulate the behavior of cancer cells has made it a subject of intense research.

Regulation of Cell Migration and Invasion

A hallmark of malignant tumors is their capacity to migrate and invade surrounding tissues. Chlorotoxin has been shown to inhibit these processes in various cancer cell types, particularly in glioma. google.comresearchgate.net The primary mechanism behind this anti-invasive effect is its interaction with matrix metalloproteinase-2 (MMP-2). google.comresearchgate.netvirtualtrials.org

MMP-2 is a key enzyme responsible for degrading the extracellular matrix (ECM), a critical step for cancer cell invasion. mdpi.commdpi.com Chlorotoxin specifically binds to MMP-2, leading to a dual inhibitory effect: it directly inhibits the enzymatic activity of MMP-2 and reduces its expression on the cell surface. wikipedia.orgresearchgate.net This specific interaction has been observed in glioma cells, where chlorotoxin was found to selectively bind to MMP-2 isoforms, but not to other MMPs like MMP-1, MMP-3, and MMP-9, which are also expressed in these tumors. researchgate.net The inhibition of MMP-2 by chlorotoxin has been shown to be dose-dependent, with a reported half-maximal inhibitory concentration (IC-50) of approximately 200 nM for both enzymatic activity and cell invasion. google.com

Furthermore, studies have indicated that chlorotoxin's anti-invasive action involves the endocytosis of MMP-2 via caveolae, small invaginations of the plasma membrane. google.com This internalization of the MMP-2/chlorotoxin complex effectively removes the enzyme from the cell surface, further hampering the cell's invasive capabilities. mdpi.com

Beyond glioma, the inhibitory effect of chlorotoxin on cell migration and invasion has been observed in other cancer types, including breast cancer and melanoma. researchgate.netjournaljamps.com In breast cancer cells, chlorotoxin has been shown to inhibit migration and invasion in a concentration-dependent manner. researchgate.net

It's noteworthy that a C-terminal fragment of chlorotoxin, specifically the last eight amino acids, has been found to retain the ability to inhibit cell migration, suggesting that this region plays a critical role in its biological activity. frontiersin.org

Table 1: Research Findings on Chlorotoxin's Regulation of Cell Migration and Invasion

Cancer Type Key Findings References
Glioma Inhibits invasion by binding to and inhibiting MMP-2, leading to its internalization. google.comresearchgate.netvirtualtrials.org
Glioma Selectively interacts with MMP-2, but not MMP-1, -3, or -9. researchgate.net
Glioma Reduces migration in a dose-dependent manner. google.com
Breast Cancer Inhibits migration and invasion in a concentration-dependent manner. researchgate.net
Melanoma Binds to MMP-2, suggesting a role in inhibiting invasion. journaljamps.com

Anti-Angiogenic Activity

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. Chlorotoxin has demonstrated anti-angiogenic properties in preclinical models. frontiersin.org It has been shown to bind to proliferating vascular endothelial cells and inhibit their migration and invasion. researchgate.netnih.gov

The mechanism of chlorotoxin's anti-angiogenic activity is linked to its interaction with MMP-2, which is also involved in angiogenesis. openmedscience.com By inhibiting MMP-2, chlorotoxin can disrupt the degradation of the ECM required for the formation of new blood vessels. researchgate.net Additionally, chlorotoxin has been found to reduce the secretion of bioactive MMP-2 from human umbilical vein endothelial cells (HUVECs). researchgate.net

Another proposed target for chlorotoxin's anti-angiogenic effects is Neuropilin-1 (NRP1), a receptor involved in angiogenesis. nih.gov Chlorotoxin has been shown to compete with vascular endothelial growth factor (VEGF) for binding to NRP1, potentially interfering with VEGF-mediated signaling pathways that promote blood vessel formation. nih.gov Furthermore, annexin A2, another identified target of chlorotoxin, is expressed on vascular endothelial cells and may contribute to its anti-angiogenic effects. nih.gov

Table 2: Research Findings on Chlorotoxin's Anti-Angiogenic Activity

Model System Key Findings References
Human Umbilical Vein Endothelial Cells (HUVEC) Binds to proliferating cells and decreases invasion. researchgate.netnih.gov
Human Umbilical Vein Endothelial Cells (HUVEC) Reduces secretion of bioactive MMP-2. researchgate.net
In vivo models Reduces neovascularization. researchgate.net

Influence on Cell Proliferation and Apoptosis Pathways

The effect of chlorotoxin on cell proliferation appears to be cell-type dependent and, in some cases, contradictory. Some studies have reported that chlorotoxin does not exhibit significant toxicity or inhibition of proliferation in various cancer cell lines, including glioblastoma, breast cancer, prostate cancer, and lung cancer, at concentrations up to 10 μM. nih.gov However, other research suggests that a recombinant form of chlorotoxin can inhibit the proliferation of breast cancer and glioma cell lines. researchgate.net Specifically, in breast cancer cells, chlorotoxin was found to inhibit proliferation in a concentration- and time-dependent manner. researchgate.net

Regarding apoptosis, or programmed cell death, evidence suggests that chlorotoxin can induce this process in certain cancer cells. In breast cancer cells, chlorotoxin has been shown to decrease the expression of anti-apoptotic proteins and increase the expression of pro-apoptotic proteins. researchgate.net Furthermore, chlorotoxin's interaction with the estrogen receptor alpha (ERα) signaling pathway in breast cancer cells has been linked to the inhibition of cell proliferation, migration, and invasion. researchgate.net

Some studies have also indicated that scorpion venoms, in general, can induce cell cycle arrest. researchgate.netsci-hub.senih.gov For instance, venom from Androctonus bicolor has been shown to arrest breast and colorectal cancer cells in the G0/G1 phase of the cell cycle. researchgate.net While not specific to chlorotoxin, this suggests a potential mechanism for the anti-proliferative effects observed with some scorpion-derived peptides.

Table 3: Research Findings on Chlorotoxin's Influence on Cell Proliferation and Apoptosis

Cell Line(s) Effect on Proliferation Effect on Apoptosis References
U87MG, MCF-7, PC3, A549 No significant inhibition at 10 μM. Not specified. nih.gov
MCF-7, MDA-MB-231 (Breast Cancer) Inhibited in a concentration- and time-dependent manner. Induced by altering expression of apoptotic proteins. researchgate.net
U251, F98 (Glioma) Inhibited by recombinant chlorotoxin. Not specified. researchgate.net

Selective Binding to Transformed Cells vs. Healthy Cells

A defining characteristic of chlorotoxin is its remarkable ability to selectively bind to cancer cells while showing minimal to no binding to normal, healthy cells. virtualtrials.orgfrontiersin.orguq.edu.au This selective binding has been observed across a wide range of tumors of neuroectodermal origin, including glioma, melanoma, neuroblastoma, and medulloblastoma. frontiersin.orgnih.govresearchgate.net Studies have shown that chlorotoxin binds to glioma cells but not to normal brain tissue. virtualtrials.orgnih.gov This specificity has been confirmed in over 15 different normal human tissues, which were found to be negative for chlorotoxin binding. frontiersin.org

The molecular basis for this selectivity is attributed to the overexpression of specific receptors on the surface of cancer cells. As previously mentioned, MMP-2 is a primary target of chlorotoxin and is significantly upregulated in gliomas and other cancers, but not in normal brain tissue. wikipedia.orgresearchgate.net

In addition to MMP-2, other molecules have been identified as potential targets for chlorotoxin, contributing to its tumor-specific binding. These include:

Annexin A2: This protein is overexpressed on the surface of many cancer cells and vascular endothelial cells and has been identified as a molecular target for chlorotoxin. nih.govspandidos-publications.com

Neuropilin-1 (NRP1): This endocytic receptor is found on tumor and endothelial cells and has been identified as a novel target for a deamidated form of chlorotoxin. nih.govnih.gov

Chloride Channels: Initially, chlorotoxin was named for its ability to block small-conductance chloride channels. wikipedia.org Glioma cells express specific chloride channels that are sensitive to chlorotoxin, which may contribute to its selective binding. nih.gov

Phosphatidylinositol Phosphates: Chlorotoxin has been shown to bind to multiple phosphatidylinositol isoforms, with a high affinity for phosphatidylinositol-4,5-bisphosphate (PI-4,5-P2), a phospholipid involved in signaling pathways implicated in cancer. aacrjournals.org

Estrogen Receptor Alpha (ERα): In breast cancer cells, chlorotoxin has been found to directly bind to ERα. researchgate.netresearchgate.net

The presence of multiple overexpressed targets on cancer cells likely contributes to the high-affinity and selective binding of chlorotoxin. Binding studies have revealed the presence of both high-affinity (Kd ≈ 4-9 nM) and low-affinity (Kd ≈ 0.5-1 µM) binding sites for chlorotoxin on glioma cells, suggesting interactions with more than one type of receptor. nih.gov This selective binding property is the foundation for the development of chlorotoxin-based diagnostics and targeted therapies. frontiersin.orgbiorxiv.org

Table 4: Identified Molecular Targets for Chlorotoxin on Transformed Cells

Target Molecule Cancer Type(s) Significance for Selective Binding References
Matrix Metalloproteinase-2 (MMP-2) Glioma, Melanoma, Breast Cancer, Lung Cancer, Pancreatic Cancer Upregulated in various cancers, but not in normal brain tissue. researchgate.netvirtualtrials.orgmdpi.comnih.govspandidos-publications.com
Annexin A2 Pancreatic Cancer, Glioma, Vascular Endothelial Cells Overexpressed on the surface of many tumor cells. nih.govnih.govspandidos-publications.com
Neuropilin-1 (NRP1) Tumor and Endothelial Cells Binds a deamidated form of chlorotoxin. nih.govnih.gov
Chloride Channels (e.g., ClC-3) Glioma Glioma-specific channels are sensitive to chlorotoxin. mdpi.comfrontiersin.orgnih.gov
Phosphatidylinositol-4,5-bisphosphate (PI-4,5-P2) Multiple Cancer Types Binds with high affinity, localized to lamellipodia. aacrjournals.org

Preclinical Investigative Applications of Chlorotoxin

Chlorotoxin (B612392) as a Targeted Ligand in Experimental Models

The primary utility of chlorotoxin in preclinical settings stems from its inherent specificity for cancer cells. This property allows it to act as a "molecular GPS," guiding conjugated molecules directly to the tumor site.

Selective Targeting of Neuroectodermal Origin Tumors

Preclinical studies have consistently demonstrated chlorotoxin's remarkable ability to target tumors of neuroectodermal origin. nih.govresearchgate.net This includes a range of aggressive cancers that are often difficult to treat with conventional methods.

Glioma: As one of the most lethal primary brain tumors, glioma has been a major focus of chlorotoxin research. nih.govresearchgate.net Studies have shown that chlorotoxin can selectively bind to glioma cells. nih.gov This specificity is attributed, in part, to its interaction with matrix metalloproteinase-2 (MMP-2), an enzyme overexpressed in many gliomas. wikipedia.orgmdpi.com In mouse models bearing human glioma xenografts, intravenously injected radiolabeled chlorotoxin was observed to accumulate specifically within the tumor. nih.gov

Melanoma: Similar to glioma, melanoma is another neuroectodermal tumor that exhibits preferential binding to chlorotoxin. nih.govresearchgate.net This binding has been observed in both cell culture and animal models.

Neuroblastoma: Research has indicated that neuroblastoma cells are also a target for chlorotoxin. nih.govresearchgate.netnih.gov This opens up possibilities for developing targeted imaging and therapeutic agents for this common childhood cancer. nih.govresearchgate.net

Medulloblastoma: Preclinical investigations have successfully used chlorotoxin to target medulloblastoma. nih.govnih.govresearchgate.net In a transgenic mouse model that spontaneously develops medulloblastoma, a chlorotoxin conjugate was shown to specifically target the tumor tissue. mdpi.comnih.gov

The selective binding of chlorotoxin to these tumors is a critical first step in developing targeted therapies and diagnostics. By acting as a ligand, chlorotoxin can deliver a variety of payloads—from imaging agents to therapeutic drugs—directly to the cancer cells, potentially increasing efficacy while minimizing side effects on healthy tissues.

Applications in Molecular Imaging (Preclinical Studies)

The ability of chlorotoxin to target tumors has been extensively leveraged in the development of advanced molecular imaging agents. These agents are designed to "paint" tumors, making them visible during preclinical imaging procedures and potentially during surgery.

Conjugation with Fluorescent Dyes

One of the most promising applications of chlorotoxin in preclinical imaging is its conjugation with fluorescent dyes. These conjugates allow for the real-time visualization of tumors using optical imaging techniques.

Cy5.5: The bioconjugate chlorotoxin:Cy5.5, often referred to as "Tumor Paint," has been extensively studied. researchgate.netnih.govpugetsound.edu In various mouse models, including those for glioma, medulloblastoma, and prostate cancer, CTX:Cy5.5 has been shown to delineate tumors from surrounding healthy tissue. researchgate.netnih.gov The near-infrared fluorescence of Cy5.5 allows for deep tissue penetration, making it suitable for intraoperative imaging. uq.edu.auuw.edu Studies have demonstrated that CTX:Cy5.5 can detect cancer foci as small as a few hundred cells. pugetsound.edu

800CW: Another near-infrared dye, IRDye 800CW, has been successfully conjugated to chlorotoxin. nih.gov The resulting agent, IRDye 800CW-CTX, has been characterized as a broadly applicable tumor imaging agent. nih.govfrontiersin.org In a mouse model of medulloblastoma, this conjugate specifically targeted tumor tissue. nih.gov

BLZ-100 (Tozuleristide): BLZ-100 is a conjugate of a chlorotoxin-derived peptide and the near-infrared fluorophore indocyanine green. uq.edu.aunih.gov Preclinical studies in dogs with naturally occurring spontaneous tumors, including adenocarcinomas and soft tissue sarcomas, have demonstrated that BLZ-100 can provide actionable fluorescence contrast between tumor and normal tissues. nih.gov It has also shown promise in preclinical models of glioma, breast, and skin cancers. nih.govnus.edu.sgbiospace.com

The use of chlorotoxin-fluorophore conjugates relies on optical imaging techniques that can detect the emitted fluorescent signals. These techniques offer high sensitivity and resolution, allowing for the precise localization of tumors in preclinical models. nih.gov Near-infrared (NIR) imaging is particularly advantageous due to the low absorption of NIR light by biological tissues like water and hemoglobin, which minimizes autofluorescence and enhances signal intensity. mdpi.com This allows for deeper tissue penetration and clearer visualization of tumors. uq.edu.auuw.edu

Radiolabeling for Scintigraphic Analysis

Before the widespread use of fluorescent dyes, chlorotoxin was often radiolabeled for preclinical imaging studies. This approach utilizes the radioactive decay of isotopes to generate images.

Iodine-125 (¹²⁵I) and Iodine-123 (¹²³I): Early in vivo targeting studies used ¹²⁵I-labeled chlorotoxin in mice with glioma xenografts. nih.gov These studies demonstrated that the radiolabeled peptide selectively accumulated in the brain of tumor-bearing mice. nih.gov Similarly, ¹³¹I-labeled chlorotoxin has been used to demonstrate specific and persistent intratumoral localization through gamma camera scans. nih.gov While ¹³¹I has been used in both preclinical and clinical settings, isotopes with better imaging capabilities have been suggested for improving diagnostic accuracy. nih.gov

Nanoparticle-Based Imaging Probes

To further enhance imaging capabilities and create multifunctional agents, chlorotoxin has been incorporated into nanoparticle-based probes. These nanoprobes can carry multiple imaging agents and even therapeutic payloads.

Iron Oxide Nanoparticles for MRI: Superparamagnetic iron oxide nanoparticles (SPIONs) are effective contrast agents for Magnetic Resonance Imaging (MRI). spandidos-publications.com When conjugated with chlorotoxin, these nanoparticles can be specifically targeted to tumors. researchgate.netnih.gov In preclinical studies, chlorotoxin-conjugated iron oxide nanoparticles have been shown to enhance MRI contrast in glioma models. rsc.orgacs.org For instance, mice injected with chlorotoxin-functionalized nanoparticles showed a significant increase in contrast enhancement in MRI scans of medulloblastoma compared to non-functionalized nanoparticles. nih.gov These nanoparticles can also be co-labeled with fluorescent dyes like Cy5.5, creating multimodal probes for both MRI and optical imaging. mdpi.comnih.gov This dual-modality approach allows for non-invasive tumor detection with MRI and high-resolution intraoperative guidance with fluorescence imaging. nih.gov

Application CategorySpecific ApplicationKey Findings in Preclinical Models
Targeted Ligand Selective TargetingPreferentially binds to glioma, melanoma, neuroblastoma, and medulloblastoma cells. mdpi.comnih.govresearchgate.netnih.govnih.govnih.govresearchgate.net
Molecular Imaging Conjugation with Fluorescent DyesCy5.5: "Tumor Paint" delineates tumors from normal tissue. researchgate.netnih.govpugetsound.edu800CW: Specifically targets medulloblastoma. nih.govBLZ-100: Provides fluorescence contrast in various spontaneous tumors. nih.gov
Radiolabeling¹²⁵I & ¹³¹I: Demonstrates selective accumulation and persistent localization in glioma. nih.gov
Nanoparticle ProbesIron Oxide Nanoparticles: Enhances MRI contrast in glioma and medulloblastoma. nih.govrsc.orgacs.org
Single-Photon Emission Computed Tomography (SPECT) Applications

Chlorotoxin (CTX), a peptide derived from scorpion venom, has been investigated as a targeting agent in the development of radiolabeled nanoparticles for Single-Photon Emission Computed Tomography (SPECT) imaging of tumors. nih.gov A synthetic version of CTX, known as TM-601, has been labeled with Iodine-131 (¹³¹I) to create ¹³¹I-TM-601 for both preclinical and clinical imaging of malignant glioma. nih.gov This radiolabeled peptide has been evaluated for its potential in the radiotherapy of these tumors. nih.gov

In preclinical studies, ¹³¹I-TM-601 has shown accumulation in the periphery of tumors, with minimal radiation doses to normal tissues. nih.gov Furthermore, researchers have developed a novel CTX-based polymeric nanoparticle radiolabeled with Technetium-99m (⁹⁹mTc). This nanoparticle was designed as a theranostic agent, carrying two cytotoxic agents, and its targeting ability was tested on a glioblastoma cell line and in mouse models with corresponding tumors. nih.gov Another approach involved the use of a recombinant CTX-like peptide, also radiolabeled with ¹³¹I, for SPECT imaging applications. nih.gov These studies highlight the potential of chlorotoxin-based agents as platforms for the targeted delivery of radioisotopes for SPECT imaging in oncology. nih.govmdpi.com

Role in Targeted Therapeutic Strategies (Preclinical Studies)

Development as a Drug Delivery Vehicle

Chlorotoxin's ability to selectively bind to tumor cells has spurred its development as a vehicle for the targeted delivery of various therapeutic agents in preclinical settings. researchgate.netsemanticscholar.org Its capacity to be conjugated with different molecules without losing its targeting function makes it a promising candidate for enhancing the efficacy of anti-cancer treatments. researchgate.net

Preclinical research has explored the conjugation of chlorotoxin with potent cytotoxic drugs like doxorubicin (B1662922) to improve their delivery to tumor cells and minimize systemic toxicity. semanticscholar.orgnih.gov One approach involved the development of chlorotoxin-modified liposomes loaded with doxorubicin. semanticscholar.orgmdpi.com In a study targeting glioblastoma cells, these modified liposomes demonstrated enhanced antitumor effects and increased uptake into the cells in vitro. semanticscholar.org Another strategy utilized graphene oxide nanosheets as a platform to carry doxorubicin. nih.gov By conjugating chlorotoxin to these nanosheets (CTX-GO), researchers created a system that showed a higher rate of glioma cell death compared to free doxorubicin or doxorubicin-loaded graphene oxide without the targeting peptide. nih.gov This enhanced cytotoxicity was attributed to the increased accumulation of doxorubicin within the glioma cells, facilitated by chlorotoxin's targeting ability. nih.gov The release of doxorubicin from these CTX-GO conjugates was also found to be pH-dependent, suggesting a potential for controlled release within the tumor microenvironment. nih.govresearchgate.net Furthermore, liposomes dually functionalized with chlorotoxin and another peptide, mApoE, were designed to boost the delivery of doxorubicin across the blood-brain barrier. nih.govresearchgate.net

Chlorotoxin has also been investigated as a targeting ligand for the delivery of genetic materials, such as small interfering RNAs (siRNAs), to cancer cells. researchgate.netmdpi.com The goal of this strategy is to silence specific genes that contribute to tumor growth and therapeutic resistance. mdpi.com For instance, researchers have developed chlorotoxin-functionalized iron oxide nanoparticles to deliver siRNAs that target the O6-methylguanine-DNA methyltransferase (MGMT) gene in glioblastoma. mdpi.com The suppression of this gene can sensitize tumor cells to chemotherapy. mdpi.com Another study utilized chlorotoxin-coupled stable nucleic acid lipid particles (SNALPs) to deliver anti-miR-21 oligonucleotides to glioblastoma cells. uc.pt The silencing of miR-21, a microRNA associated with tumor progression, led to an increase in the expression of tumor suppressor genes and enhanced the cytotoxic effects of an anti-angiogenic drug. uc.pt These chlorotoxin-targeted nanocarriers have shown to be more effective in delivering their nucleic acid payload to tumor cells both in vitro and in vivo compared to their non-targeted counterparts. uc.pt

A significant area of preclinical research involves the use of chlorotoxin-conjugated nanoparticles (CTX-NPs) to improve the diagnosis and treatment of tumors like glioma. mdpi.comresearchgate.net These nanoparticles serve as versatile platforms that can be loaded with therapeutic agents or imaging probes. researchgate.netnih.gov

Graphene Oxide Conjugates: As mentioned earlier, chlorotoxin has been conjugated to graphene oxide nanosheets to deliver doxorubicin. nih.gov These CTX-GO systems have shown high drug loading efficiency and pH-dependent drug release, leading to enhanced cytotoxicity in glioma cells. nih.gov

Liposomes and Micelles: Chlorotoxin has been used to modify the surface of liposomes and micelles to facilitate targeted drug delivery. nih.govsemanticscholar.org For example, CTX-conjugated quantum dot-micelles have demonstrated specific internalization into brain tumor cells. nih.gov

Polymeric Nanoparticles: Polymeric nanoparticles functionalized with chlorotoxin have been developed as theranostic agents, capable of both imaging and therapy. nih.gov

These nanoparticle systems leverage the tumor-targeting properties of chlorotoxin to enhance the delivery and efficacy of their cargo. researchgate.netnih.gov

Facilitating Blood-Brain Barrier (BBB) Permeation in Experimental Systems

A major challenge in treating brain tumors is the presence of the blood-brain barrier (BBB), which restricts the passage of most therapeutic agents into the brain. irbbarcelona.orgnih.gov Preclinical studies have indicated that chlorotoxin possesses the ability to cross the BBB, making it a valuable tool for delivering therapies to the central nervous system. researchgate.netnih.govirbbarcelona.org

Researchers have demonstrated that chlorotoxin and its analogues can be delivered intravenously and still reach brain tumors in animal models. uq.edu.au This suggests an inherent ability to permeate the BBB. uq.edu.au This property has been exploited in the design of various drug delivery systems. For example, chlorotoxin-functionalized nanoparticles have been shown to cross the BBB and accumulate in gliomas. nih.gov Liposomes dually functionalized with chlorotoxin and another peptide (mApoE) were specifically designed to improve their ability to cross the BBB, with results showing a synergistic effect of the two ligands in facilitating this transport. nih.govresearchgate.net The mechanism by which chlorotoxin crosses the BBB is not fully understood but is an active area of investigation. nih.gov Some studies suggest that it may interact with components of the BBB, such as Annexin (B1180172) A2, to promote its passage. nih.gov The ability of chlorotoxin-based systems to overcome the BBB holds significant promise for the development of more effective treatments for brain cancers. mdpi.comirbbarcelona.org

Radiotherapy Potentiation through Targeted Delivery (Preclinical Radiosensitization)

Chlorotoxin's inherent ability to selectively bind to cancer cells, particularly those of neuroectodermal origin like glioma, provides a strategic advantage for enhancing the efficacy of radiotherapy. researchgate.net In preclinical research, this targeting capability is leveraged to deliver radiation directly to tumor tissues, thereby maximizing the therapeutic effect on malignant cells while minimizing exposure and potential damage to surrounding healthy tissue. This targeted approach to radiation is a key area of investigation for improving cancer treatment outcomes. nih.govfrontiersin.org

One of the primary methods explored is the conjugation of chlorotoxin or its synthetic analogues, such as TM-601, with radioactive isotopes. nih.govgoogle.com A notable example is the covalent linking of chlorotoxin with Iodine-131 (¹³¹I), a radionuclide, to create a therapeutic agent that can be precisely guided to the tumor site. nih.govresearchgate.netgoogle.com Preclinical studies in glioma models have demonstrated that these radio-labeled chlorotoxin conjugates bind to malignant cells with high affinity and for extended durations, effectively concentrating the radiotherapeutic payload within the tumor. nih.govresearchgate.net

Beyond direct conjugation with isotopes, chlorotoxin is also used to functionalize nanoparticles, creating sophisticated delivery systems for radiosensitization. acs.org A significant preclinical study investigated the use of poly(lactic-co-glycolic acid) (PLGA) nanoparticles conjugated with chlorotoxin (PNP-CTX) to treat glioblastoma. acs.org Researchers found that pre-irradiating the tumor with a low dose of X-rays enhanced the subsequent uptake of these chlorotoxin-functionalized nanoparticles. The study revealed that irradiation increased the expression of chlorotoxin's molecular targets, such as matrix metalloproteinase-2 (MMP-2) and chloride channel protein 3 (ClC-3), on the cancer cells. acs.org This upregulation of targets led to a more potent internalization of the nanoparticles into the tumor cells, including those that had infiltrated healthy brain tissue. acs.org

The combination of low-dose radiation followed by the administration of chlorotoxin-nanovectors generated a synergistic antitumor effect, leading to significant inhibition of tumor growth in an in vivo glioblastoma model. acs.org Furthermore, the application of these targeted nanoparticles to irradiated tumor cells resulted in a decrease in the extracellular activity of MMP-2, an enzyme critically involved in tumor invasion and metastasis. acs.org This combined approach not only potentiates the killing of cancer cells but also mitigates their invasive capabilities. acs.org

Preclinical Findings on Chlorotoxin-Mediated Radiosensitization in Glioblastoma
Experimental ApproachKey FindingsMechanism of ActionOutcome
Conjugation of synthetic chlorotoxin (TM-601) with Iodine-131. nih.gov¹³¹I-TM-601 binds to malignant glioma cells with high affinity and long duration. nih.govTargeted delivery of a radioactive isotope directly to tumor cells. nih.govDemonstrated safety and tumor binding in preclinical and early clinical trials. nih.gov
Use of chlorotoxin-conjugated nanoparticles (Ag-PNP-CTX) combined with low-dose X-ray irradiation. acs.orgIrradiation increased tumor uptake of Ag-PNP-CTX. acs.orgRadiation enhances the expression of chlorotoxin targets (MMP-2, ClC-3), increasing nanoparticle binding and internalization. acs.orgSynergistic inhibition of in vivo tumor growth and decreased extracellular MMP-2 activity. acs.org
Development of ¹³¹I-labeled, chlorotoxin-functionalized gold nanoparticles (¹³¹I-CTX-Au PENPs). snmjournals.orgnih.govNanoprobe successfully targeted glioma cells in both in vitro and in vivo models. snmjournals.orgnih.govCTX-functionalization allows the nanoprobe to cross the blood-brain barrier and specifically target glioma for radionuclide therapy. snmjournals.orgnih.govDemonstrated potential for targeted glioma diagnosis (SPECT/CT imaging) and therapy. snmjournals.org

Emerging Non-Oncological Applications: Antiviral Potential of Chlorotoxin-like Peptides

While chlorotoxin is primarily studied for its anti-cancer properties, recent research has unveiled that peptides with a similar structure—known as chlorotoxin-like peptides—may possess valuable therapeutic activities beyond oncology. nih.gov A significant emerging application is in the field of virology, where these peptides are being investigated as potential antiviral agents. mdpi.com

A pioneering study identified a novel chlorotoxin-like peptide, named BotCl, from the venom of the scorpion Buthus occitanus tunetanus. mdpi.comnih.gov This peptide was investigated for its ability to inhibit the Newcastle disease virus (NDV), a member of the paramyxovirus family. The research demonstrated that BotCl exerts a dose-dependent inhibitory effect on the growth of NDV in vitro. nih.govresearchgate.net

Further characterization revealed that BotCl has a potent antiviral effect with a half-maximal inhibitory concentration (IC₅₀) of 0.69 µM, while exhibiting low cytotoxicity towards host cells (Vero cells), with a half-maximal cytotoxic concentration (CC₅₀) greater than 55 µM. nih.govresearchgate.net When tested in an in ovo model using embryonated chicken eggs, BotCl conferred a protective effect against NDV infection and successfully reduced the viral titer in the allantoic fluid by 73%. nih.gov

Interestingly, the study also compared BotCl to its analogue, AaCtx, from the Androctonus australis scorpion venom, and found that BotCl had a threefold higher inhibitory effect on NDV development at the same concentration. nih.gov These findings are significant as they suggest that the family of chlorotoxin-like peptides could represent a new class of scorpion venom-derived antimicrobial peptides (AMPs). mdpi.com The discovery of BotCl's antiviral capabilities opens a new avenue for the exploration of chlorotoxin-like peptides as templates for the development of novel antiviral drugs. mdpi.com

Antiviral Activity of the Chlorotoxin-like Peptide BotCl
PeptideSourceTarget VirusIn Vitro Efficacy (IC₅₀)Host Cell Cytotoxicity (CC₅₀)In Ovo Efficacy
BotClButhus occitanus tunetanus venom mdpi.comNewcastle Disease Virus (NDV) nih.gov0.69 µM nih.govresearchgate.net> 55 µM (Vero cells) nih.govresearchgate.net73% reduction in virus titer in allantoic fluid. nih.govresearchgate.net

Comparative Analysis and Evolution of Chlorotoxin Like Peptides

Identification of Chlorotoxin-like Peptide Families in Scorpion Venoms

Scorpion venoms are a complex cocktail of bioactive proteins and peptides, many of which are neurotoxins that target ion channels. nih.govresearchgate.net Within this vast molecular library, a distinct family known as chlorotoxin-like peptides has been identified. uq.edu.auresearchgate.net These peptides are classified as short-chain toxins, typically comprising 30-40 amino acids, and are characterized by a conserved structural motif stabilized by four disulfide bridges. nih.govresearchgate.netmdpi.com The archetypal member of this family, Chlorotoxin (B612392) (CTX), was first isolated from the venom of the deathstalker scorpion, Leiurus quinquestriatus hebraeus. nih.govbrieflands.com

Subsequent research and screening of venoms from various scorpion species, primarily from the Buthidae family, have led to the identification of numerous homologous peptides. nih.govekb.eg These discoveries have established the existence of a widespread family of chlorotoxin-like peptides. uq.edu.au Members include BmK CT from the Asian scorpion Buthus martensis Karsch, AaCtx from Androctonus australis, and Bs-Tx7 from Buthus sindicus. uq.edu.auekb.egnih.gov Other identified peptides in this family include GaTx1, Lqh-8/6, Be I5A, and AmmP2. nih.govbrieflands.com The identification of these peptides is often accomplished through a combination of techniques, including reverse-phase high-performance liquid chromatography (RP-HPLC) for purification and mass spectrometry and Edman degradation for sequencing. nih.gov The growing number of identified sequences has allowed for their classification into subfamilies based on sequence similarity and functional properties, revealing a rich diversity within the chlorotoxin family. nih.govuq.edu.au

Table 1: Selected Chlorotoxin-like Peptides and Their Origins

Peptide Name Source Scorpion Species Sequence Identity with Chlorotoxin
Chlorotoxin (CTX) Leiurus quinquestriatus hebraeus 100%
GaTx1 Leiurus quinquestriatus hebraeus 75-79% nih.govijbs.comnih.gov
BmK CT Buthus martensis Karsch ~68% uq.edu.aumdpi.com
AaCtx Androctonus australis 70% uq.edu.aunih.gov
Bs-Tx7 Buthus sindicus 66% nih.govresearchgate.net
BotCl Buthus occitanus tunetanus 69.23% mdpi.com
meuCl14/15 Mesobuthus eupeus 71.4% brieflands.com

Sequence Homology and Phylogenetic Relationships within Chlorotoxin Peptides

The chlorotoxin-like peptides share a conserved cysteine scaffold, which dictates their characteristic three-dimensional fold, but exhibit significant variability in the amino acid sequences between these conserved residues. researchgate.netresearchgate.net Multiple sequence alignments reveal that Bs-Tx7, for example, shares variable sequence identity (from 49% to 88%) with other chlorotoxin-like, CFTR inhibitor-like, and insectotoxin-like peptides. nih.gov Specifically, Bs-Tx7 shows 66% identity with Chlorotoxin and 82% identity with GaTx1. nih.govnih.gov Another peptide, AaCtx, shares 70% sequence similarity with Chlorotoxin but differs by twelve amino acids, most of which are located on the N-terminal loop and the α-helix. nih.gov BmK CT, a peptide from Buthus martensis Karsch, has approximately 68% amino acid homology with CTX. mdpi.come-century.us

Phylogenetic analyses based on these sequence alignments have been used to infer the evolutionary relationships within this peptide family. researchgate.netnih.gov Such studies suggest that functional divergence is reflected in the evolutionary lineage. For instance, a phylogenetic tree constructed from the primary sequences of Bs-Tx7 and its homologues using the neighbor-joining method shows a clear branching pattern. researchgate.net Analysis of Chlorotoxin, BmKCTa, GaTx1, GaTx2, and AaCtx suggests that Chlorotoxin, BmKCTa, and GaTx1 may have a closer evolutionary relationship compared to AaCtx and GaTx2. nih.govoncotarget.com These phylogenetic studies indicate that the chlorotoxin peptide family has undergone significant evolutionary radiation, giving rise to distinct subfamilies with specialized functions. nih.govuq.edu.au

Structure-Function Relationship Comparisons with Other Scorpion Toxins

The conserved structural fold of scorpion toxins serves as a versatile scaffold from which a diversity of functions has evolved. nih.gov Comparing Chlorotoxin with other scorpion toxins, even those with different primary targets, highlights how subtle changes in structure can lead to profound differences in function.

While Chlorotoxin is known for its ability to bind to matrix metalloproteinase-2 (MMP-2) and glioma-specific chloride channels (like ClC-3), other scorpion toxins target entirely different cellular machinery. nih.govekb.egmdpi.com

GaTx1 : Despite having high sequence homology (75-82%) with Chlorotoxin and being isolated from the same scorpion venom, GaTx1 has a distinct molecular target. nih.govijbs.com It is a highly specific and potent blocker of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel. nih.govijbs.comnih.gov Unlike Chlorotoxin, which is proposed to interact with MMP-2 to cause internalization of chloride channels, GaTx1 acts directly on the CFTR channel. nih.gov This functional bifurcation within the same structural family illustrates a clear case of target specialization.

Maurocalcine (B1151375) : This toxin, from the venom of Scorpio maurus palmatus, provides a starker contrast. Maurocalcine is a cell-penetrating peptide that acts as an agonist of the type-1 ryanodine (B192298) receptor, a calcium channel primarily located on the sarcoplasmic reticulum. uq.edu.au Its mechanism of cell entry also differs from that of Chlorotoxin. While Chlorotoxin enters glioma cells via a clathrin-mediated, energy-dependent process, maurocalcine penetrates cells through an energy-independent mechanism. uq.edu.au

Table 2: Comparison of Molecular Targets and Mechanisms

Toxin Primary Molecular Target(s) Mechanism of Action
Chlorotoxin Matrix Metalloproteinase-2 (MMP-2); Glioma-specific Chloride Channels (e.g., ClC-3); Annexin (B1180172) A2 nih.govuq.edu.auekb.eg Binds to MMP-2, leading to inhibition of its enzymatic activity and internalization of the MMP-2/channel complex. nih.govmdpi.come-century.us
GaTx1 Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Chloride Channel nih.govijbs.comnih.gov Acts as a specific, reversible blocker of the CFTR channel. nih.govnih.gov
Maurocalcine Type-1 Ryanodine Receptor (Calcium Channel) uq.edu.au Functions as an agonist of the ryanodine receptor; penetrates cells via an energy-independent mechanism. uq.edu.au

Even within the closely-related chlorotoxin-like family, significant variations in biological activity exist. These differences are often attributable to subtle changes in amino acid composition, which can alter target affinity and functional effect. uq.edu.au

BmK CT : Isolated from Buthus martensis Karsch, BmK CT shares many biological activities with Chlorotoxin. uq.edu.au It exhibits about 68% sequence homology and, like Chlorotoxin, can inhibit glioma cell growth and invasion. uq.edu.aumdpi.com It is also reported to interact with the MMP-2 receptor, suggesting a similar mechanism of action in blocking glioma-specific chloride channels. ekb.ege-century.usannexpublishers.co Its efficacy may differ slightly, but it represents a functionally similar peptide. nih.gov

Lqh-8/6 : This peptide is recognized as a member of the chlorotoxin-like family, which is noted for influencing Cl- channel activity. nih.govbrieflands.com

Bs-Tx7 : This peptide from Buthus sindicus venom presents a fascinating case of functional divergence. nih.gov Despite its sequence homology to Chlorotoxin (66%), its effect on MMP-2 is the opposite. nih.govresearchgate.net While Chlorotoxin inhibits the enzymatic activity of human MMP-2 (hMMP-2), Bs-Tx7 was found to increase the activity of hMMP-2 by approximately 60% at micromolar concentrations. nih.govscience.gov This functional reversal is linked to the presence of a scissile peptide bond (Gly-Ile) for hMMP-2 within the Bs-Tx7 sequence. nih.govnih.gov This finding suggests a further functional bifurcation within the chlorotoxin family, distinguishing peptides that inhibit MMP-2 from those that may be substrates or activators. nih.gov

Table 3: Comparison of Biological Activities

Peptide Source Organism Key Biological Activity Related to MMP-2
Chlorotoxin Leiurus quinquestriatus hebraeus Inhibits enzymatic activity of MMP-2 and reduces its cell surface expression. mdpi.come-century.ussemanticscholar.org
BmK CT Buthus martensis Karsch Inhibits MMP-2 expression and activity, similar to Chlorotoxin. mdpi.comannexpublishers.cosemanticscholar.org
Bs-Tx7 Buthus sindicus Increases the enzymatic activity of MMP-2. nih.govscience.gov

Evolutionary Divergence and Functional Specialization

The family of chlorotoxin-like peptides exemplifies the principles of evolutionary divergence and functional specialization from a common ancestral scaffold. researchgate.net The conserved eight-cysteine framework provides a stable structural core, allowing for extensive sequence variation in the intervening loops through mutation and natural selection. nih.gov This process has generated a "combinatorial library" of peptides with diverse pharmacological properties. researchgate.net

The divergence between Chlorotoxin and GaTx1, which are found in the same venom, is a clear illustration of functional specialization. Despite high sequence similarity, they have evolved to target different chloride channels (glioma-specific channels vs. CFTR) with high specificity. nih.govijbs.com This suggests that gene duplication followed by divergent evolution allowed for the neofunctionalization of one of the copies to interact with a new molecular target.

The case of Bs-Tx7 demonstrates an even more profound functional shift, from an enzyme inhibitor (Chlorotoxin) to a potential substrate or activator (Bs-Tx7) for the same enzyme, MMP-2. nih.gov This highlights the remarkable functional plasticity of the chlorotoxin fold. The original function of these peptides is likely related to insecticidal activity, as Chlorotoxin shares considerable sequence homology with small insectotoxins. researchgate.netwikipedia.org The ability of some members to target cancer-related proteins like MMP-2 is likely an evolutionary exaptation, where a trait that evolved for one purpose (paralyzing insect prey) becomes co-opted for a different function. This evolutionary pathway has resulted in a family of peptides with a wide array of biological activities, making them valuable tools for pharmacological research and potential templates for therapeutic development. uq.edu.au

Advanced Research Methodologies for Chlorotoxin Studies

Biophysical Characterization Techniques

Biophysical techniques are crucial for understanding the fundamental molecular properties of linear Chlorotoxin (B612392), including its three-dimensional structure, purity, and binding interactions with its biological targets.

Mass Spectrometry for Peptide Identification and Purity

Mass spectrometry is an indispensable tool for confirming the molecular mass and assessing the purity of synthesized or purified linear Chlorotoxin. mdpi.com Electrospray-ionization mass spectrometry (ES-MS) is commonly used to verify the molecular weight of the peptide. nih.gov For instance, a study reported the molecular mass of a Chlorotoxin-like peptide, Bs-Tx7, as 3821 Da. nih.gov Furthermore, mass spectrometry is used to confirm the purity of Chlorotoxin preparations, often in conjunction with Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). nih.gov Research findings frequently report a purity of greater than 95% for the synthesized peptides used in subsequent biological assays. nih.govmetu.edu.tr

Table 1: Purity and Molecular Mass Data for Chlorotoxin and its Analogs

Peptide/AnalogAnalytical MethodReported PurityReported Molecular Mass (Da)Reference
Linear Chlorotoxin (synthetic)RP-HPLC, ES-MS>95%~4000 nih.gov
Bs-Tx7 (Chlorotoxin-like peptide)MALDI-TOF MS>95%3821.46 mdpi.com
BotCl (Chlorotoxin-like peptide)Mass SpectrometryNot specified3625.4071 mdpi.com

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique used to measure the binding kinetics between a ligand (e.g., Chlorotoxin) and an analyte (e.g., a receptor protein). criver.com This method provides quantitative data on the rates of association (k_a) and dissociation (k_d), from which the equilibrium dissociation constant (K_D) can be calculated, indicating the affinity of the interaction. bio-rad.com SPR has been employed to study the binding of Chlorotoxin to its proposed targets, such as matrix metalloproteinase-2 (MMP-2) and neuropilin-1 (NRP1). nih.gov These studies have provided insights into the strength and specificity of these interactions.

Table 2: Binding Kinetics of Chlorotoxin to Target Proteins Determined by SPR

LigandAnalyteAssociation Rate (k_a) (M⁻¹s⁻¹)Dissociation Rate (k_d) (s⁻¹)Equilibrium Dissociation Constant (K_D) (µM)Reference
ChlorotoxinMMP-2Not ReportedNot Reported0.5 - 0.7 nih.gov
ChlorotoxinNRP1Not ReportedNot Reported0.5 - 0.7 nih.gov

Cell-Based Assays for Functional Evaluation

Cell-based assays are fundamental for evaluating the biological activity of linear Chlorotoxin, particularly its effects on cancer cell behaviors such as migration, invasion, and cellular uptake.

Cell Migration and Invasion Assays (e.g., Transwell Assays)

Transwell assays, also known as Boyden chamber assays, are widely used to quantify the migratory and invasive potential of cancer cells in response to chemoattractants. These assays have been instrumental in demonstrating the inhibitory effect of Chlorotoxin on glioma cell migration and invasion. jneurosci.org In these experiments, cells are placed in the upper chamber of a Transwell insert, and a chemoattractant is placed in the lower chamber. The number of cells that migrate through the porous membrane to the lower chamber is then quantified. For invasion assays, the membrane is coated with an extracellular matrix component like Matrigel. Studies have shown that Chlorotoxin can inhibit the migration and invasion of various cancer cell lines in a dose-dependent manner. nih.govspandidos-publications.com For example, one study reported that Chlorotoxin inhibited the migration of U251MG glioma cells with a half-maximal inhibitory concentration (IC₅₀) of approximately 600 nM. jneurosci.org

Table 3: Inhibition of Cancer Cell Migration and Invasion by Chlorotoxin (Transwell Assay Data)

Cell LineAssay TypeChlorotoxin Concentration (µmol/L)Percent InhibitionReference
MCF-7 (Breast Cancer)Migration0.0512.7% nih.gov
MCF-7 (Breast Cancer)Migration0.538.2% nih.gov
MCF-7 (Breast Cancer)Migration544.3% nih.gov
MDA-MB-231 (Breast Cancer)Migration516.4% nih.gov
MCF-7 (Breast Cancer)Invasion0.058.9% nih.gov
MCF-7 (Breast Cancer)Invasion0.532.6% nih.gov
MCF-7 (Breast Cancer)Invasion551.7% nih.gov
MDA-MB-231 (Breast Cancer)Invasion565.1% nih.gov
C6 (Glioma)Invasion0.1527.2% spandidos-publications.com
C6 (Glioma)Invasion0.346.4% spandidos-publications.com
C6 (Glioma)Invasion1.572.0% spandidos-publications.com
U251MG (Glioma)Migration~0.650% (IC₅₀) jneurosci.org
HUVECInvasion (VEGF-stimulated)10 µM~50% iiarjournals.org
HUVECInvasion (bFGF-stimulated)10 µM~50% iiarjournals.org

Cellular Internalization Studies (e.g., Fluorescent Confocal Microscopy, Flow Cytometry)

To investigate the mechanism by which Chlorotoxin enters cells, researchers utilize techniques such as fluorescent confocal microscopy and flow cytometry. nih.gov In these studies, Chlorotoxin is typically conjugated to a fluorescent dye, and its uptake by cancer cells is visualized and quantified. Confocal microscopy provides high-resolution images of the subcellular localization of the fluorescently labeled Chlorotoxin, revealing its distribution within the cell. nih.gov Flow cytometry allows for the high-throughput quantification of the percentage of cells that have internalized the peptide and the intensity of the fluorescent signal per cell. nih.gov These studies have confirmed that Chlorotoxin is internalized by various cancer cell lines. For instance, investigations have shown time-dependent internalization of Chlorotoxin derivatives in glioma cells. nih.gov The combination of these techniques provides a comprehensive understanding of the cellular uptake dynamics of Chlorotoxin.

Table 4: Cellular Internalization of Chlorotoxin Analogs

Cell LineMethodKey FindingReference
C6 (Glioma)Flow CytometryCTX-conjugated nanoparticles showed significantly higher cellular uptake compared to non-conjugated nanoparticles. nih.gov
F98 (Glioma)Confocal MicroscopyTime-dependent cell surface staining and internalization of Lqh-8/6b-strep-Cy5 observed at 5 min, 30 min, and 2 hours. nih.gov
F98 (Glioma)Flow CytometryUsed to assess cell viability after incubation with Chlorotoxin and its analogs. nih.gov

Computational Approaches and Molecular Modeling

Homology modeling, also known as comparative modeling, is a computational technique used to predict the three-dimensional (3D) structure of a protein based on its amino acid sequence and its similarity to a protein with a known structure (the template). arakmu.ac.irnih.gov This method has been widely applied to predict the 3D structures of chlorotoxin and its analogs. arakmu.ac.irbrieflands.comshu.ac.uknih.govresearchgate.netresearchgate.netarakmu.ac.ir

The process of homology modeling for chlorotoxin typically involves identifying a suitable template structure from the Protein Data Bank (PDB). arakmu.ac.ir For chlorotoxin-like peptides, templates such as the NMR structure of chlorotoxin itself (PDB ID: 1CHL) or other structurally similar scorpion toxins like Insectotoxin I5A (PDB ID: 1SIS) are often used. brieflands.comresearchgate.net The amino acid sequence of the target chlorotoxin variant is then aligned with the sequence of the template. brieflands.com Based on this alignment, a 3D model of the target peptide is generated using software programs like SWISS-MODEL or MODELLER. arakmu.ac.irshu.ac.uk

The quality and reliability of the predicted 3D model are then assessed using various validation tools. arakmu.ac.irshu.ac.uk These tools evaluate the stereochemical quality of the model, including parameters like bond lengths, bond angles, and Ramachandran plot analysis, which assesses the conformational feasibility of the polypeptide backbone. arakmu.ac.ir The predicted structure of chlorotoxin and its analogs generally reveals a conserved structural motif common to short-chain scorpion neurotoxins, which consists of a short α-helix packed against two or three antiparallel β-sheets, stabilized by four disulfide bridges. nih.gov

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand, such as chlorotoxin) when bound to a second molecule (the receptor, such as Matrix Metalloproteinase-2 or MMP-2) to form a stable complex. brieflands.comsemanticscholar.org This technique is extensively used in chlorotoxin research to understand its interaction with target receptors and to predict the binding affinity. arakmu.ac.irbrieflands.comshu.ac.ukresearchgate.netnih.govmetu.edu.tr

In studies involving chlorotoxin, molecular docking simulations have been performed to investigate its interaction with the catalytic domain of MMP-2. arakmu.ac.irbrieflands.com These simulations help in identifying the key amino acid residues involved in the binding interface and the types of interactions, such as hydrogen bonds and electrostatic interactions, that stabilize the complex. brieflands.com For example, docking studies have suggested that specific residues of chlorotoxin, such as Arginine-14 and Glutamine-11, form hydrogen bonds with the catalytic domain of hMMP-2. brieflands.com

The process typically starts with obtaining the 3D structures of both chlorotoxin (often from homology modeling or NMR data) and its receptor (from the PDB). nih.gov Docking software, such as MOE or Hex Server, is then used to explore various possible binding poses of the ligand in the receptor's binding site and to score these poses based on their predicted binding energy. arakmu.ac.irnih.gov The results of molecular docking can provide valuable insights for designing chlorotoxin derivatives with improved binding affinity and specificity. metu.edu.tr

Interactive Data Table: Key Residues in Chlorotoxin-MMP-2 Interaction Predicted by Molecular Docking
Chlorotoxin ResidueInteracting MMP-2 Residue(s)Type of InteractionReference
Arginine-14Not specifiedHydrogen Bond brieflands.com
Glutamine-11Not specifiedHydrogen Bond brieflands.com
Lysine-45 (in meuCl14)Multiple residues in catalytic domainHydrogen Bond brieflands.com
Arginine-37 (in meuCl14)Multiple residues in catalytic domainHydrogen Bond brieflands.com

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. nih.gov In the context of chlorotoxin research, MD simulations provide detailed insights into the conformational dynamics, stability, and flexibility of the peptide and its analogs. brieflands.comnih.govmdpi.compreprints.orgresearchgate.net These simulations can complement the static pictures provided by homology modeling and molecular docking by introducing the element of time and molecular motion. nih.gov

MD simulations of chlorotoxin typically start with an initial 3D structure, which can be obtained from experimental methods like NMR or from homology modeling. mdpi.com This structure is then placed in a simulated physiological environment, including water molecules and ions, and the system is allowed to evolve over a certain period (from nanoseconds to microseconds) by solving Newton's equations of motion for all the atoms. nih.govmdpi.com

Bioinformatics plays a crucial role in the study of chlorotoxin by providing the tools and databases necessary for sequence analysis, homology searching, and target prediction. shu.ac.ukmdpi.comsemanticscholar.org The primary amino acid sequence of chlorotoxin, a 36-amino acid peptide, is the starting point for many bioinformatics analyses. nih.gov

Sequence alignment tools, such as BLAST (Basic Local Alignment Search Tool), are used to compare the sequence of chlorotoxin with other known protein and peptide sequences in databases like NCBI and PDB. arakmu.ac.irbrieflands.com This allows for the identification of homologous peptides, such as chlorotoxin-like toxins from other scorpion species, and provides insights into conserved residues and potential functional motifs. brieflands.comsemanticscholar.orgmdpi.comuw.edu For example, sequence analysis has revealed that chlorotoxin shares high sequence identity with a family of small, disulfide-rich proteins. iiarjournals.org

Bioinformatics software is also employed to predict the physicochemical properties of chlorotoxin, such as its molecular weight, isoelectric point, and potential post-translational modification sites. semanticscholar.org Furthermore, various bioinformatics tools can be used to predict potential binding partners and biological pathways that chlorotoxin might be involved in, thus aiding in the identification of new therapeutic targets. shu.ac.uk For instance, analysis of the amino acid sequence of a chlorotoxin-like peptide from Buthus sindicus revealed the presence of a scissile peptide bond for human MMP-2, suggesting its potential interaction with this enzyme. nih.gov

In Vivo Preclinical Imaging Techniques (e.g., Gamma-Ray Scintigraphy, Optical Imaging in Murine Models)

In vivo preclinical imaging techniques are essential for visualizing and tracking the biodistribution and tumor-targeting capabilities of chlorotoxin-based agents in living animal models, typically murine models. mdpi.comnih.govcapes.gov.br These methods provide real-time, non-invasive information on how chlorotoxin conjugates behave within a biological system. nih.govnih.gov

Gamma-Ray Scintigraphy: This nuclear imaging technique involves labeling chlorotoxin with a gamma-emitting radioisotope, such as Iodine-131 (¹³¹I). mdpi.comnih.gov The resulting radiolabeled compound, for example, ¹³¹I-TM-601, is administered to the animal model. mdpi.com A gamma camera then detects the gamma rays emitted from the radioisotope, allowing for the visualization of the biodistribution and accumulation of the chlorotoxin conjugate in different organs and, most importantly, at the tumor site. nih.gov Early-phase clinical trials have utilized ¹³¹I-TM-601 as an imaging agent to evaluate tumor extent. nih.gov

Optical Imaging: This technique relies on the use of fluorescent probes conjugated to chlorotoxin. nih.govnih.govoncotarget.compugetsound.edu A commonly used bioconjugate is Chlorotoxin:Cy5.5 (CTX:Cy5.5), where chlorotoxin is linked to the near-infrared (NIR) fluorescent dye Cy5.5. nih.govoncotarget.compugetsound.edu NIR light has the advantage of minimal absorption by biological tissues like water and hemoglobin, allowing for deeper tissue penetration and clearer imaging. uw.edu When injected into tumor-bearing mice, the CTX:Cy5.5 conjugate preferentially accumulates in cancer cells. nih.govoncotarget.compugetsound.edu An optical imaging system then detects the fluorescent signal emitted by the Cy5.5 dye, enabling the visualization of tumor margins and even small metastatic foci. nih.govpugetsound.edu This "tumor paint" approach has shown promise in preclinical studies for intraoperative guidance in cancer resection. nih.govpugetsound.edu Chlorotoxin has also been conjugated to other imaging agents like iron oxide nanoparticles for magnetic resonance imaging (MRI) in murine models. nih.govcapes.gov.brspandidos-publications.com

Interactive Data Table: Preclinical Imaging of Chlorotoxin Conjugates
Imaging ModalityChlorotoxin ConjugateAnimal ModelKey FindingReference
Gamma-Ray Scintigraphy¹³¹I-TM-601Human (Clinical Trial)Effective for evaluating tumor extent nih.gov
Optical ImagingChlorotoxin:Cy5.5 (CTX:Cy5.5)Murine Models (glioma, medulloblastoma, prostate cancer, etc.)Delineates malignant tissue from normal tissue; detects small metastatic foci nih.govoncotarget.compugetsound.edu
Magnetic Resonance Imaging (MRI)Chlorotoxin-functionalized nanoparticlesMurine Model (medulloblastoma, glioma)Increased contrast enhancement in tumors nih.govcapes.gov.br
Optical ImagingChlorotoxin-functionalized Pdot probesAnimal ModelsBright and stable tumor targeting nih.gov

Future Research Directions and Unexplored Potential

Elucidation of All Definitive Molecular Targets and Signaling Pathways

While several molecular targets for chlorotoxin (B612392) have been proposed, a definitive and comprehensive understanding of its interactions and the subsequent signaling cascades remains an area of active investigation. The initial discovery of chlorotoxin identified it as a blocker of small-conductance chloride channels. wikipedia.orgnih.gov Subsequent research has implicated other proteins in its mechanism of action, leading to a more complex picture of its cellular interactions.

One of the most studied targets is Matrix Metalloproteinase-2 (MMP-2), an enzyme overexpressed in many cancers, including gliomas. nih.govmdpi.com Chlorotoxin has been shown to bind to MMP-2, which may inhibit the invasion of glioma cells. nih.gov Some studies suggest that chlorotoxin's anti-invasive effect is due to its interaction with MMP-2, leading to both the inhibition of the enzyme's activity and a reduction in its expression on the cell surface. wikipedia.orgnih.gov However, other studies have reported that chlorotoxin binds to MMP-2 without inhibiting its enzymatic activity, suggesting an allosteric interaction. sciety.orgresearchgate.net

Annexin (B1180172) A2 is another protein identified as a potential receptor for chlorotoxin on the surface of cancer cells. nih.govnih.gov This interaction is thought to play a role in the peptide's ability to target and be internalized by tumor cells. Additionally, Neuropilin-1, a receptor involved in angiogenesis and tumor progression, has been identified as a binding partner for chlorotoxin. nih.govnih.gov

Recent studies have also uncovered a novel mechanism in breast cancer, where chlorotoxin directly binds to Estrogen Receptor α (ERα), inhibiting its signaling pathway. researchgate.netnih.gov This interaction leads to the suppression of tumor cell proliferation, migration, and invasion through the ERα/VASP signaling pathway. researchgate.netnih.gov The diverse range of proposed targets highlights the pleiotropic nature of chlorotoxin's interactions and underscores the need for further research to clarify the primary binding partners and their roles in different cancer types.

Proposed Molecular TargetAssociated Cancer Type(s)Potential Mechanism of Action
Small-Conductance Chloride ChannelsGliomaInhibition of chloride ion flux, affecting cell volume and migration.
Matrix Metalloproteinase-2 (MMP-2)Glioma and other solid tumorsInhibition of enzymatic activity and reduction of cell surface expression, leading to decreased invasion. wikipedia.orgnih.gov
Annexin A2Glioma, Pancreatic CancerMediation of chlorotoxin binding and internalization into tumor cells. nih.govnih.gov
Neuropilin-1 (NRP1)GliomaBinding to the receptor, potentially interfering with angiogenesis and tumor growth. nih.govnih.gov
Estrogen Receptor α (ERα)Breast CancerDirect binding and inhibition of the ERα/VASP signaling pathway, reducing proliferation and invasion. researchgate.netnih.gov

Deeper Understanding of Cell-Penetrating Mechanisms across Biological Barriers

A critical advantage of chlorotoxin is its ability to cross the blood-brain barrier (BBB), a significant hurdle for many potential brain cancer therapies. nih.govtaylorandfrancis.combionity.com While this capability has been demonstrated, the precise mechanisms governing its transport across this and other biological barriers are not fully elucidated. nih.gov Understanding these pathways is crucial for optimizing its use as a delivery vehicle for therapeutic agents.

Current evidence suggests that the cellular uptake of chlorotoxin may involve endocytic pathways. uq.edu.au Specifically, clathrin-mediated endocytosis has been proposed as one potential mechanism for its internalization into tumor cells. frontiersin.org Furthermore, the interaction with Annexin A2 might play a role in its transcytosis across the BBB. nih.gov A deeper molecular understanding of these transport processes will be essential for designing more effective chlorotoxin-based delivery systems for brain tumors and other central nervous system diseases.

Optimization of Peptide Engineering for Enhanced Specificity and Efficacy

To improve upon the natural properties of chlorotoxin, researchers are exploring various peptide engineering strategies. These modifications aim to enhance its stability, specificity, and therapeutic efficacy. One approach involves substituting specific amino acid residues to create analogs with improved characteristics. For instance, replacing lysine (B10760008) residues at certain positions has been shown to result in a more homogenous product when conjugating imaging agents, without compromising the peptide's tumor-targeting function. acs.orgnih.govjcu.edu.au

Another strategy is the cyclization of the linear peptide. researchgate.net Cyclized chlorotoxin has demonstrated increased stability in human serum compared to its linear counterpart, which could translate to a longer in vivo half-life and improved therapeutic window. acs.orgnih.gov Further research into creating a variety of chlorotoxin analogs and assessing their binding affinities and functional activities will be key to developing next-generation tumor-targeting agents.

Exploration of Novel Bioconjugation Strategies for Advanced Delivery Systems

Chlorotoxin's inherent tumor-targeting ability makes it an ideal candidate for conjugation with various therapeutic and diagnostic agents. mdpi.comnih.gov This has led to the development of "tumor paint," a bioconjugate of chlorotoxin and a near-infrared fluorescent dye, which is being investigated as an intraoperative imaging agent to help surgeons visualize tumor margins. taylorandfrancis.comnih.gov

Beyond imaging, chlorotoxin is being explored as a targeting ligand for advanced drug delivery systems. nih.gov Nanoparticles, such as iron oxide nanoparticles and mesoporous silica nanoparticles, have been functionalized with chlorotoxin to facilitate the targeted delivery of chemotherapeutic drugs or genetic material to tumor cells. acs.orgmdpi.comnih.gov These nanoparticle systems can enhance drug accumulation at the tumor site, potentially reducing systemic toxicity and improving therapeutic outcomes. nih.gov Future research will likely focus on developing more sophisticated bioconjugation techniques and novel nanoparticle formulations to create multifunctional theranostic agents.

Conjugated Agent/SystemApplicationPotential Advantage
Radioactive Iodine (e.g., 131I)Radiotherapy and ImagingTargeted delivery of radiation to tumor cells. nih.govnih.gov
Near-Infrared Fluorescent Dyes (e.g., Cy5.5, Indocyanine Green)Intraoperative Imaging ("Tumor Paint")Real-time visualization of tumor margins during surgery. taylorandfrancis.comnih.gov
Iron Oxide NanoparticlesMRI Contrast Enhancement and Drug DeliveryCombined diagnostic and therapeutic (theranostic) capabilities. nih.govmdpi.com
Mesoporous Silica NanoparticlespH-Responsive Drug DeliveryControlled release of therapeutic agents in the acidic tumor microenvironment. nih.gov
Chitosan Hydrogel with NiosomesLocalized and Sustained Drug ReleaseProgressive release of drugs over a prolonged period for localized therapy. google.com

Investigation of Immunomodulatory Properties and Off-Target Effects in Preclinical Models

While chlorotoxin has shown a favorable safety profile in early clinical trials, a thorough investigation of its potential immunomodulatory properties and off-target effects is still necessary. nih.gov Scorpion venom peptides, in general, are known to have immunomodulatory effects, which could either be beneficial or detrimental depending on the context. nih.gov Understanding how chlorotoxin interacts with the immune system is crucial for predicting its long-term effects and ensuring its safety.

Comprehensive preclinical studies using advanced animal models are needed to systematically evaluate the biodistribution, pharmacokinetics, and potential toxicity of chlorotoxin and its bioconjugates. These studies should also investigate any potential immune responses or off-target binding that might occur. This information will be vital for the clinical translation of chlorotoxin-based therapies and for establishing safe and effective treatment protocols.

Potential for Discovery of New Chlorotoxin-like Peptides with Diverse Bioactivities

The discovery of chlorotoxin has spurred interest in screening other scorpion venoms for novel peptides with similar or even enhanced bioactivities. nih.govmdpi.comnih.gov Scorpion venoms are a rich source of diverse peptides that have evolved to interact with a wide range of biological targets. nih.govnih.govtrendsinpharmacy.orgtrendsinpharmacy.orgtandfonline.com By exploring this natural library of compounds, it may be possible to identify new chlorotoxin-like peptides with improved tumor-targeting capabilities, different target specificities, or novel therapeutic properties.

Researchers have already begun to identify and synthesize natural analogs of chlorotoxin, such as Lqh-8/6, which also demonstrates the ability to label glioma cells. nih.gov The continued exploration of scorpion venoms, combined with advances in proteomics and peptide synthesis, holds significant promise for the discovery of new lead compounds for cancer diagnosis and therapy.

Q & A

Q. How can systematic reviews address contradictory findings on chlorotoxin’s therapeutic potential?

  • Methodological Answer : Use PRISMA guidelines to screen studies, emphasizing randomized preclinical trials . Extract data into standardized tables (e.g., IC50_{50}, tumor regression rates) and apply GRADE criteria to assess evidence quality . For unresolved contradictions, conduct dose-response meta-regressions to identify outlier studies . Annotate conflicting datasets with Open Science Framework (OSF) tags for community feedback .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.